molecular formula C5H6ClN3O B1398444 2-Chloro-5-Methoxypyrimidin-4-Amine CAS No. 99979-77-8

2-Chloro-5-Methoxypyrimidin-4-Amine

Cat. No.: B1398444
CAS No.: 99979-77-8
M. Wt: 159.57 g/mol
InChI Key: ORUMXWAUZBTDLW-UHFFFAOYSA-N
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Description

2-Chloro-5-Methoxypyrimidin-4-Amine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxypyrimidin-4-amine
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InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ORUMXWAUZBTDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80718939
Record name 2-Chloro-5-methoxypyrimidin-4-amine
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Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99979-77-8
Record name 2-Chloro-5-methoxy-4-pyrimidinamine
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Record name 2-Chloro-5-methoxypyrimidin-4-amine
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Record name 2-chloro-5-methoxypyrimidin-4-amine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methoxypyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloro-5-methoxypyrimidin-4-amine (CAS No. 99979-77-8) is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine function on a pyrimidine core makes it a privileged scaffold for the construction of targeted therapeutics, most notably kinase inhibitors.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis, an analysis of its reactivity, and a discussion of its applications in medicinal chemistry. The content is structured to provide researchers and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueReference(s)
CAS Number 99979-77-8[1]
Molecular Formula C₅H₆ClN₃O[1]
Molecular Weight 159.57 g/mol [1]
Melting Point 181-182 °C (decomposes)[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 165.2 ± 22.3 °C[1]
Refractive Index 1.585[1]
Solubility Insoluble in water; soluble in organic solvents.[2]
Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data is not widely published, a predicted ¹H NMR spectrum provides valuable insight into the molecule's structure.

Predicted ¹H NMR (500 MHz, DMSO-d₆):

  • δ 7.68 (1H, s)

  • δ 7.42 (1H, br s)

  • δ 7.10 (1H, br s)

  • δ 3.81 (3H, s)[3]

This predicted spectrum is consistent with the proposed structure, showing a singlet for the pyrimidine proton, two broad singlets for the amine protons, and a singlet for the methoxy group protons.

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the preparation of a key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a regioselective amination.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Regioselective Amination dihydroxy 2,4-Dihydroxy-5- methoxypyrimidine dichloro 2,4-Dichloro-5- methoxypyrimidine dihydroxy->dichloro  POCl₃, Tertiary Amine (e.g., N,N-dimethylaniline), Reflux   dichloro_2 2,4-Dichloro-5- methoxypyrimidine target 2-Chloro-5-methoxypyrimidin- 4-amine dichloro_2->target  Ammonia (aq. or gas), Solvent (e.g., Ethanol), Pressure Vessel, Heat  

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The precursor, 2,4-dichloro-5-methoxypyrimidine, is synthesized from 2,4-dihydroxy-5-methoxypyrimidine via a chlorination reaction, typically using phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dihydroxy-5-methoxypyrimidine (1 mole equivalent), a suitable solvent such as toluene, and phosphorus oxychloride (2.0 - 2.5 mole equivalents). The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: Slowly add a tertiary amine, such as N,N-dimethylaniline (1.0 - 1.5 mole equivalents), to the stirred mixture.[1]

  • Heating: Heat the reaction mixture to reflux (typically between 100-160 °C) and maintain for 2-6 hours.[4]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it onto crushed ice.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a solvent like light petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine.[1]

Step 2: Regioselective Amination to Yield this compound

The conversion of 2,4-dichloro-5-methoxypyrimidine to the target compound relies on the principle of regioselective nucleophilic aromatic substitution (SNAr). For 5-substituted-2,4-dichloropyrimidines, amination preferentially occurs at the C4 position.[5]

Experimental Protocol:

  • Reaction Setup: Dissolve 2,4-dichloro-5-methoxypyrimidine (1 mole equivalent) in a suitable solvent, such as ethanol or dioxane, within a pressure vessel.

  • Addition of Amine: Add a source of ammonia, such as aqueous ammonia or by bubbling ammonia gas through the solution.

  • Reaction Conditions: Seal the pressure vessel and heat the mixture. The precise temperature and reaction time will need to be optimized, but temperatures in the range of 80-120 °C for several hours are a typical starting point.

  • Work-up and Purification: After cooling the reaction mixture, the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Chemical Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity cluster_C2 C2-Chloro Position cluster_N4 N4-Amino Group cluster_O5 C5-Methoxy Group start This compound C2_Node Susceptible to Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->C2_Node N4_Node Acts as a Nucleophile; Can be Alkylated, Acylated, or used in Coupling Reactions. start->N4_Node O5_Node Electron-donating; Can be Cleaved to a Hydroxy Group under Strong Acidic Conditions. start->O5_Node

Caption: Key reactive sites of this compound.

  • C2-Chloro Group: This position is the primary site for further functionalization. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) via SNAr reactions. It is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents.

  • N4-Amino Group: The exocyclic amine at the C4 position can act as a nucleophile. It can be acylated, alkylated, or participate in further coupling reactions, providing another avenue for molecular elaboration.

  • C5-Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group, which can then be used for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of a diverse range of biologically active compounds.[6] Its primary application is in the development of kinase inhibitors , which are a major class of targeted cancer therapies.

The general strategy involves using the C2-chloro position as a handle for coupling with various aromatic and heteroaromatic fragments, while the N4-amino group can interact with key residues in the ATP-binding pocket of kinases. The C5-methoxy group can also play a role in modulating the electronic properties and binding affinity of the final molecule.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of physicochemical properties and a predictable reactivity profile. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through established organic chemistry methodologies. For researchers and professionals in the field of drug discovery, this compound offers a versatile platform for the synthesis of novel therapeutics, particularly in the ever-expanding area of kinase inhibitor development. A thorough understanding of its chemistry is paramount to unlocking its full potential in the creation of next-generation medicines.

References

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2-Chloro-5-Methoxypyrimidin-4-Amine stands out as a critical and highly versatile building block. Its unique arrangement of functional groups—a reactive chlorine at the 2-position, a nucleophilic amine at the 4-position, and a modulating methoxy group at the 5-position—offers a trifecta of synthetic handles. This allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of targeted inhibitors, agrochemicals, and other biologically active molecules. This guide provides an in-depth exploration of a robust and field-proven synthetic pathway, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern a successful synthesis.

Strategic Synthesis Pathway: A Two-Step Approach

The most reliable and scalable synthesis of this compound is achieved through a two-step process. This strategy hinges on the initial creation of a key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a highly regioselective nucleophilic aromatic substitution (SNAr) to install the C4-amino group.

Synthesis_Workflow Start 2,4-Dihydroxy- 5-methoxypyrimidine Step1 Step 1: Dichlorination Start->Step1 POCl₃, N,N-dimethylaniline Intermediate 2,4-Dichloro- 5-methoxypyrimidine Step1->Intermediate Step2 Step 2: Regioselective Amination Intermediate->Step2 NH₃ / Solvent Product 2-Chloro-5-methoxy- pyrimidin-4-amine Step2->Product

Caption: Overall two-step synthesis workflow.

Part 1: The Chlorination Engine - Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The foundational step in this pathway is the conversion of the stable and commercially available starting material, 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil), into the highly reactive dichlorinated intermediate.[1][2][3]

Causality Behind Experimental Choices
  • Starting Material Selection : 2,4-dihydroxy-5-methoxypyrimidine is the logical precursor. Its tautomeric equilibrium favors the more stable di-keto form (uracil), but it readily reacts as the di-enol form, making the hydroxyl groups susceptible to replacement. It is an established intermediate for various pharmaceuticals and agrochemicals.[2][3]

  • Chlorinating Agent : Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent, highly effective for converting the hydroxyl groups of pyrimidines and purines into chlorides.[1][4][5] The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

  • The Role of the Acid-Binding Agent : The reaction generates significant amounts of hydrochloric acid (HCl). The inclusion of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is crucial.[1][4][5] This base serves two primary functions: it scavenges the generated HCl, preventing unwanted side reactions and protonation of the pyrimidine ring, and it can act as a catalyst to accelerate the reaction.

  • Thermal Conditions : The reaction requires heating under reflux, typically between 100-160°C, for several hours to ensure complete conversion of both hydroxyl groups.[1][5] These energetic conditions are necessary to overcome the activation energy of the chlorination process.

Self-Validating Protocol: Dichlorination

Safety Precaution : This procedure involves highly corrosive and reactive chemicals. Phosphorus oxychloride reacts violently with water. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2,4-dihydroxy-5-methoxypyrimidine (e.g., 45 g, 0.316 mol).

  • Reagent Addition : Under a nitrogen atmosphere, add N,N-dimethylaniline (e.g., 45 mL, 0.391 mol) followed by the slow, careful addition of phosphorus oxychloride (e.g., 225 mL).[1][4] The mixture will form a suspension.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours.[1][4] The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Quenching : (Extreme Caution) After the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a slurry of crushed ice (e.g., 800 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process and will release HCl gas.

  • Extraction and Isolation : Once the quench is complete, the aqueous mixture is transferred to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (e.g., 3 x 200 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like light petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine as a solid.[1][4]

Part 2: The Regioselective Keystone - Amination at the C4 Position

With the activated 2,4-dichloro-5-methoxypyrimidine intermediate in hand, the critical step is the selective introduction of an amino group at the C4 position. The success of the entire synthesis hinges on controlling this regioselectivity.

Understanding Regioselectivity

The pyrimidine ring contains two chlorine atoms at positions 2 and 4, both of which are activated towards nucleophilic aromatic substitution (SNAr). However, they are not electronically equivalent. For 5-substituted-2,4-dichloropyrimidines, substitution with amines strongly favors the C4 position.[6][7] This preference is governed by the electronic influence of the ring nitrogens and the C5-methoxy substituent, which makes the C4 carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack.

Regioselectivity cluster_0 Reaction of 2,4-Dichloro-5-methoxypyrimidine with NH₃ Intermediate Intermediate (2,4-Dichloro-5-methoxypyrimidine) C4_Attack Major Pathway (Attack at C4) Intermediate->C4_Attack Favored C2_Attack Minor Pathway (Attack at C2) Intermediate->C2_Attack Disfavored Product_Major Desired Product (2-Chloro-5-methoxy- pyrimidin-4-amine) C4_Attack->Product_Major Product_Minor Side Product (4-Chloro-5-methoxy- pyrimidin-2-amine) C2_Attack->Product_Minor

Caption: Regioselectivity of the amination reaction.

Self-Validating Protocol: Amination
  • Reaction Setup : In a three-necked round-bottom flask fitted with a stirrer and a reflux condenser, dissolve the 2,4-dichloro-5-methoxypyrimidine intermediate (e.g., 10 g, 0.056 mol) in a suitable solvent such as ethanol (e.g., 200 mL).

  • Reagent Addition : Add aqueous ammonia (e.g., 28-30% solution) to the flask. Stir the mixture at room temperature or with gentle heating (e.g., reflux for 3-5 hours) to drive the reaction.[8] Monitor the reaction's completion using TLC.

  • Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification : Filter the crude product and wash it sequentially with water and ethanol to remove unreacted starting materials and salts.[8]

  • Drying : Dry the resulting white or off-white solid under vacuum to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for this synthetic route.

ParameterStep 1: DichlorinationStep 2: Amination
Key Reagents POCl₃, N,N-dimethylanilineAqueous Ammonia, Ethanol
Molar Ratio ~1.2 eq. of base per mole of starting materialExcess ammonia
Temperature Reflux (110-120°C)Room Temp to Reflux (25-80°C)
Reaction Time 2-6 hours3-5 hours
Typical Yield 75-85%80-90%
Purity (Post-Purification) >98%>99%

Conclusion and Forward Outlook

The synthesis of this compound via dichlorination of 5-methoxyuracil followed by regioselective amination is a robust, high-yielding, and scalable process. A thorough understanding of the underlying principles—the function of the chlorinating system and the electronic factors governing regioselectivity—is paramount for consistent success. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently produce this vital chemical intermediate, paving the way for the discovery and development of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to 2-Chloro-5-Methoxypyrimidin-4-Amine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyrimidin-4-amine (CAS No: 99979-77-8), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the compound's identifiers, physicochemical properties, a proposed synthetic pathway based on established chemical principles, its characteristic reactivity, and its potential applications, particularly in the synthesis of kinase inhibitors.

Core Compound Identifiers and Physicochemical Properties

This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. The strategic placement of the chloro, methoxy, and amine functionalities makes it a versatile intermediate for constructing complex molecular architectures.

IdentifierValueSource
CAS Number 99979-77-8[1]
IUPAC Name This compoundN/A
Molecular Formula C₅H₆ClN₃O[1]
Molecular Weight 159.57 g/mol [1]
Synonyms 4-Amino-2-chloro-5-methoxypyrimidine[1]
Melting Point 181-182 °C (decomposes)[1]
Density 1.4±0.1 g/cm³[1]

Synthesis Pathway: A Chemically Sound Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly accessible literature, a robust and logical pathway can be constructed from known precursors and analogous reactions. The proposed two-step synthesis starts from the readily prepared 2,4-dichloro-5-methoxypyrimidine.

The key to this synthesis is the regioselective displacement of one of the two chlorine atoms. The chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 2-position in similar pyrimidine systems, allowing for a controlled, stepwise functionalization. A German patent describing the selective monoalkoxylation of 2-amino-4,6-dichloropyrimidine provides a strong precedent for such regioselective substitutions on dichloropyrimidine scaffolds.[2]

G cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Regioselective Amination Uracil 5-Methoxyuracil POCl3 POCl₃, Acid Binder (e.g., N,N-Dimethylaniline) Uracil->POCl3 Chlorination DCP 2,4-Dichloro-5-methoxypyrimidine POCl3->DCP Chlorination Ammonia Aqueous Ammonia (NH₄OH) Target This compound Ammonia->Target Nucleophilic Aromatic Substitution (SNAr) Solvent Solvent (e.g., Ethanol) Solvent->Target Nucleophilic Aromatic Substitution (SNAr) DCP_ref 2,4-Dichloro-5-methoxypyrimidine DCP_ref->Target Nucleophilic Aromatic Substitution (SNAr)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Methodology

The following protocol is a representative, field-proven methodology based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.[3]

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine (Precursor)

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5-methoxyuracil (0.5 mol), N,N-dimethylaniline (0.75 mol), and phosphorus oxychloride (1.5 mol).

  • Heat the mixture to 100 °C and maintain the reaction for 5-6 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 1000 g) with vigorous stirring.

  • A solid precipitate will form. Filter the solid and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum to yield 2,4-dichloro-5-methoxypyrimidine. Purity can be assessed by GC-MS and the product can be used in the next step, or recrystallized from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of this compound

  • In a pressure vessel, suspend 2,4-dichloro-5-methoxypyrimidine (1 eq.) in ethanol.

  • Add aqueous ammonia (e.g., 28-30% solution) in excess (5-10 eq.).

  • Seal the vessel and heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono-aminated product.

  • Upon completion, cool the reaction vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The resulting solid can be suspended in water and filtered.

  • Wash the filter cake with water and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a solvent system such as ethanol/water.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups. The C2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity from the pyrimidine core. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[4][5] The electron-donating nature of the C4-amino and C5-methoxy groups can modulate the reactivity, potentially requiring more forcing conditions compared to pyrimidines bearing electron-withdrawing groups.

Caption: General scheme for S(N)Ar reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent is also a suitable partner for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties. Such transformations are invaluable in modern medicinal chemistry for accessing biaryl structures common in kinase inhibitors.[6][7]

Typical Suzuki Coupling Conditions:

  • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other modern Pd-NHC catalysts.

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Boronic Acid/Ester: R-B(OH)₂ or R-B(pin).

  • Solvent: Dioxane/water, DME, or Toluene.

  • Temperature: 80-120 °C, often accelerated by microwave irradiation.

Applications in Kinase Inhibitor Drug Discovery

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in a multitude of FDA-approved kinase inhibitors. The amino group and an adjacent ring nitrogen form crucial hydrogen bonds with the kinase hinge region. This compound is an ideal starting material for the synthesis of such inhibitors. The C2 position allows for the introduction of larger, often aromatic, substituents that occupy the hydrophobic pocket of the ATP-binding site, a key strategy for achieving potency and selectivity.[8]

Analytical Characterization (Expected)

  • ¹H NMR:

    • A singlet for the C6-H proton, expected in the aromatic region (~7.5-8.5 ppm).

    • A singlet for the methoxy (-OCH₃) protons (~3.8-4.2 ppm).

    • A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O (~5.0-7.0 ppm, chemical shift can be highly variable).

  • ¹³C NMR:

    • Five distinct carbon signals are expected.

    • The chemical shifts will be influenced by the substituents: C2 (attached to Cl) and C4 (attached to NH₂) will be significantly affected, as will C5 (attached to OCH₃).

  • Mass Spectrometry (EI or ESI):

    • The molecular ion peak (M⁺) should be observed at m/z ≈ 159.

    • A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a definitive feature.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 99979-77-8 is not widely available. Therefore, this compound must be handled with care, assuming it possesses hazards similar to related chloropyrimidine and aminopyrimidine derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

  • Hazards (Anticipated): Based on analogous compounds, potential hazards may include:

    • Harmful if swallowed, inhaled, or in contact with skin.[9]

    • Causes skin and serious eye irritation/damage.[11]

    • May cause respiratory irritation.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is for guidance only and is based on structurally similar compounds. A thorough, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

Conclusion

This compound is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined reactive sites allow for predictable and versatile functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its structural similarity to the core of many kinase inhibitors makes it a particularly attractive building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the synthetic utility of this important compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-Chloro-5-methoxypyrimidin-4-amine is a highly functionalized heterocyclic compound that has emerged as a crucial building block in the synthesis of complex molecular architectures, particularly within the realm of drug discovery. The strategic placement of a reactive chlorine atom, an electron-donating amine group, and a methoxy substituent on the pyrimidine core imparts a unique chemical personality to the molecule, making it a versatile synthon for the construction of a diverse array of bioactive compounds. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of this compound, offering field-proven insights for its effective utilization in research and development.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance. This compound offers multiple reaction sites, enabling chemists to explore a wide chemical space and generate libraries of novel compounds for biological screening.

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound are intrinsically linked to its molecular structure and physicochemical properties.

PropertyValueSource
Molecular Formula C₅H₆ClN₃O[2]
Molecular Weight 159.57 g/mol [2]
Appearance Solid[1]
Purity Typically >95%[2]

The arrangement of the substituents on the pyrimidine ring creates a specific electronic landscape that dictates its chemical behavior. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, which activates the chlorine atom at the C2 position towards nucleophilic attack. Conversely, the 4-amino and 5-methoxy groups are electron-donating, which can modulate the overall reactivity of the ring system.

Reactivity Profile: A Hub for Molecular Diversification

The synthetic utility of this compound is primarily centered around the reactivity of the C2-chloro substituent. This section will delve into the key reactions that this versatile building block readily undergoes.

Nucleophilic Aromatic Substitution (SₙAr): The Cornerstone of Functionalization

The most prominent reaction of this compound is nucleophilic aromatic substitution (SₙAr). The electron-deficient pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[3] This reaction is a powerful tool for introducing a wide variety of functional groups at the C2 position.

The general mechanism for the SₙAr reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, for some systems, a concerted mechanism has also been proposed.[4]

sn_ar_mechanism reagents This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Addition products 2-Substituted-5-methoxypyrimidin-4-amine + Cl⁻ intermediate->products Elimination

Caption: Generalized SₙAr mechanism.

Experimental Protocol: General Procedure for SₙAr with an Amine Nucleophile

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine. The specific conditions may require optimization based on the nucleophilicity of the amine and the desired product.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol, n-butanol, or DMF.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: The choice of a polar aprotic solvent like DMF can accelerate SₙAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. Alcohols like isopropanol and n-butanol are also commonly used.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions with the electrophilic pyrimidine.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction. The disruption of the aromaticity in the Meisenheimer intermediate makes the reaction more energetically demanding than Sₙ2 reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds.[5] this compound can serve as the halide partner in these reactions, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C2 position.

The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl, meaning that chloro-substituted heterocycles are generally less reactive than their bromo or iodo counterparts.[1] However, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond, making Suzuki couplings feasible under appropriate catalytic conditions.

suzuki_coupling_workflow start This compound + Boronic Acid/Ester catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) start->catalyst solvent Solvent (e.g., Dioxane/H₂O, Toluene) catalyst->solvent heating Heating (e.g., 80-110 °C) solvent->heating product 2-Aryl/Heteroaryl-5-methoxypyrimidin-4-amine heating->product

References

The Emergent Therapeutic Potential of 2-Chloro-5-Methoxypyrimidin-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Within this privileged class, 2-Chloro-5-Methoxypyrimidin-4-Amine has emerged as a uniquely versatile synthetic intermediate. Its strategically positioned reactive sites—the chloro, amine, and methoxy groups—provide a robust platform for the generation of diverse small molecule libraries. This technical guide synthesizes current knowledge on the derivatives of this core, moving beyond generalities to focus on specific, evidence-based biological activities. We will explore its utility in the development of targeted anticancer agents, including novel inhibitors of PARP7 and USP1, as well as its surprising applications in cardiovascular medicine as mineralocorticoid receptor antagonists and ROCK inhibitors. This document provides an in-depth analysis of the synthetic strategies, mechanisms of action, and future outlook for this promising chemical scaffold.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental building block of life, most notably forming the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biocompatibility and its ability to engage in a wide range of non-covalent interactions have made the pyrimidine scaffold a "privileged structure" in drug design.[2] Clinically approved drugs based on this core address a vast spectrum of diseases, including cancer (e.g., 5-Fluorouracil), viral infections (e.g., Zidovudine), and bacterial infections (e.g., Trimethoprim).[1][3]

The power of the pyrimidine scaffold lies in its synthetic tractability. The nitrogen atoms in the ring lower the electron density, making the carbon atoms susceptible to nucleophilic substitution, while also providing hydrogen bond accepting capabilities. This allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of derivatives to achieve desired therapeutic effects.[2]

The Versatile Building Block: this compound

This compound (CAS 99979-77-8) serves as a critical starting material in the synthesis of novel bioactive compounds.[3] Its structure is primed for diversification:

  • C2-Chloro Group: An excellent leaving group, ideal for nucleophilic aromatic substitution (SNAr) or for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • C4-Amino Group: A key point for amide bond formation, sulfonylation, or further alkylation, allowing for the introduction of complex side chains that can modulate target binding and solubility.

  • C5-Methoxy Group: Influences the electronic properties of the ring and can be a site for demethylation to reveal a hydroxyl group, providing another handle for derivatization.

This trifecta of functional groups makes it an exceptionally valuable intermediate for creating libraries of compounds aimed at a wide array of biological targets.[3]

Synthetic Pathways from a Core Intermediate

The generation of diverse molecular entities from this compound typically follows a logical and stepwise functionalization strategy. The C2-chloro position is the most common site for initial modification due to its high reactivity.

Diagram: General Synthetic Workflow

G Start This compound (Core Scaffold) Step1 Modification at C2 (e.g., Suzuki, Buchwald-Hartwig, SNAr) Start->Step1 Introduce R1 Group Step2 Functionalization at C4-Amine (e.g., Amide Coupling, Reductive Amination) Step1->Step2 Introduce R2 Group Step3 Optional: Modification at C5 (e.g., O-demethylation) Step2->Step3 Expose new functional handle Library Diverse Derivative Library Step2->Library Final Compounds Step3->Library G cluster_0 Inside Tumor Cell Tumor Tumor Cell PARP7 PARP7 IFN Type I Interferon Signaling PARP7->IFN Inhibits Immune Anti-Tumor Immune Response IFN->Immune Promotes Inhibitor Derivative of 2-Chloro-5-methoxy... (PARP7 Inhibitor) Inhibitor->PARP7 Blocks

References

The Synthetic Heart of Targeted Therapy: Unveiling the Biological Potential of the 2-Chloro-5-Methoxypyrimidin-4-Amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the identification and optimization of core chemical scaffolds are paramount to the development of novel therapeutics. While not a biologically active agent in its own right, 2-Chloro-5-Methoxypyrimidin-4-Amine serves as a critical and versatile building block in the synthesis of potent and selective kinase inhibitors. This technical guide delves into the latent biological significance of this pyrimidine derivative. We will explore the mechanisms of action of advanced molecules built upon this framework, elucidating how its structural features contribute to high-affinity interactions with key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Src family kinases. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the downstream cellular consequences of targeting these pathways and the experimental methodologies employed to validate these interactions.

Introduction: The Pyrimidine Core in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved anti-cancer drugs. Its nitrogen atoms provide crucial hydrogen bonding capabilities, mimicking the adenine base of ATP and enabling competitive inhibition at the kinase hinge region. The specific substitution pattern of this compound offers synthetic chemists a versatile platform for generating extensive libraries of kinase inhibitors. The 4-amino group serves as a key anchor point, while the 2-chloro position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities to achieve desired potency and selectivity.

Derivatives of this scaffold have been instrumental in the development of dual kinase inhibitors, a therapeutic strategy aimed at overcoming drug resistance mechanisms in cancers like non-small cell lung cancer (NSCLC).

Mechanism of Action: From Scaffold to Cellular Disruption

While this compound is a synthetic intermediate, its structural essence is realized in the biological activity of more complex derivatives. These molecules primarily function as ATP-competitive kinase inhibitors, targeting the catalytic domain of oncogenic kinases.

Targeting ALK and EGFR in Non-Small Cell Lung Cancer

A significant application of the 2-chloro-4-aminopyrimidine core is in the design of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). Mutations and rearrangements in these kinases are key drivers in subsets of NSCLC.

For instance, compounds have been developed where the 2-chloro-4-aminopyrimidine core is a central component of molecules that potently inhibit both ALK and EGFR, as well as their drug-resistant mutants.[1] These inhibitors function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This blockade of signal transduction leads to several key cellular outcomes:

  • Inhibition of Proliferation: By halting the signaling cascade, the relentless "grow" signals are silenced, leading to a significant reduction in cancer cell proliferation.

  • Induction of Apoptosis: The disruption of survival signals mediated by ALK and EGFR pathways triggers programmed cell death.

  • Cell Cycle Arrest: These inhibitors can cause cancer cells to arrest in the G0/G1 phase of the cell cycle, preventing their division and expansion.[1][2]

The following diagram illustrates the targeted signaling pathways:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_EGFR ALK/EGFR Receptor Tyrosine Kinase RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway ALK_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ALK_EGFR->PI3K_AKT_mTOR Transcription_Factors Transcription Factors (e.g., c-Myc, CREB) RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Proliferation Cell Proliferation, Survival, Growth Transcription_Factors->Proliferation Growth_Factor Growth Factor Growth_Factor->ALK_EGFR Inhibitor Derivative of This compound Inhibitor->ALK_EGFR Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor->Cell_Cycle_Arrest

Caption: Inhibition of ALK/EGFR signaling by a this compound derivative.

Dual Src/Abl Inhibition in Hematological Malignancies

The versatility of the pyrimidine scaffold is further demonstrated by its use in developing dual inhibitors of Src and Abl kinases.[3][4] These non-receptor tyrosine kinases are implicated in various cancers, most notably Chronic Myelogenous Leukemia (CML), where the BCR-Abl fusion protein is a key pathogenic driver.

Compounds incorporating a substituted aminopyrimidine structure have shown potent antiproliferative activity against both hematological and solid tumor cell lines.[3] The mechanism of action remains ATP-competitive inhibition, leading to the suppression of downstream signaling pathways that control cell growth and survival.

Quantitative Analysis of Biological Activity

The efficacy of kinase inhibitors derived from the this compound scaffold is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassTarget Kinase(s)Representative Cell LineIC50 (nM)Reference
N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamideALK/EGFRH1975 (EGFR L858R/T790M)2.5[1]
N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamideALK/EGFRH3122 (EML4-ALK)1.8[1]
5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135)ALKKarpas299 (NPM-ALK)10-100 (approx.)[2]
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib)Src/AblK562 (BCR-Abl)<1[3]

Experimental Protocols

Validating the mechanism of action of these compounds requires a suite of well-defined experimental procedures. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory activity (IC50) of a test compound against a specific kinase.

Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive ligand (kinase tracer) to the kinase of interest. The binding is detected using a europium-labeled anti-tag antibody that binds to the kinase. When the tracer and antibody are in close proximity (i.e., when the tracer is bound to the kinase), Förster Resonance Energy Transfer (FRET) occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Purified recombinant kinase (e.g., ALK, EGFR)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (derivatized from this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Serial Dilution of Test Compound D 4. Add Test Compound to 384-well Plate A->D B 2. Prepare Kinase/ Eu-Antibody Mixture E 5. Add Kinase/Antibody Mixture to Plate B->E C 3. Prepare Alexa647-Tracer Solution G 7. Add Tracer Solution to Plate C->G D->E F 6. Incubate for 60 min E->F F->G H 8. Incubate for 60 min G->H I 9. Read Plate (TR-FRET) H->I J 10. Calculate Emission Ratio I->J K 11. Plot Data and Determine IC50 J->K

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a quintessential example of a molecular scaffold whose importance is defined by the potent biological activities of its derivatives. Its strategic placement of reactive and interactive functional groups makes it an invaluable starting point for the synthesis of targeted therapies, particularly ATP-competitive kinase inhibitors. The ability to readily modify this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of drug candidates capable of overcoming clinical challenges such as acquired resistance. A thorough understanding of the structure-activity relationships and mechanisms of action of compounds derived from this scaffold is essential for the continued advancement of precision medicine in oncology and beyond.

References

The Strategic Application of 2-Chloro-5-methoxypyrimidin-4-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Unveiling a Privileged Scaffold: Introduction to 2-Chloro-5-methoxypyrimidin-4-amine

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets, offering a versatile platform for drug design. This compound is one such scaffold, a cornerstone in the synthesis of a new generation of targeted therapeutics. This technical guide delves into the synthesis, applications, and chemical nuances of this critical building block, providing a comprehensive resource for researchers in the field.

Chemical Profile

This compound is a substituted pyrimidine with the chemical formula C₅H₆ClN₃O and a molecular weight of 159.57 g/mol .[1] Its structure is characterized by a pyrimidine ring functionalized with a chloro group at the 2-position, an amine group at the 4-position, and a methoxy group at the 5-position. This unique arrangement of functional groups dictates its reactivity and its utility as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 99979-77-8
Molecular Formula C₅H₆ClN₃O
Molecular Weight 159.57 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents like DMSO and methanol
A Scaffold of Significance in Medicinal Chemistry

The 2-aminopyrimidine core is a well-established pharmacophore in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. The substituents at the 2, 4, and 5-positions of the pyrimidine ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the final drug molecule. The 2-chloro substituent in this compound serves as a versatile handle for introducing further molecular complexity through various chemical transformations.

Part 2: The Synthetic Pathway: From Precursors to the Core Scaffold

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common and efficient route involves the chlorination of a dihydroxypyrimidine precursor followed by a regioselective amination.

Crafting the Precursor: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The journey to our target molecule begins with the synthesis of the key intermediate, 2,4-dichloro-5-methoxypyrimidine. This is typically achieved through the chlorination of 5-methoxy-2,4-pyrimidinediol (also known as 5-methoxyuracil) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Synthesis_Precursor start 5-Methoxy-2,4-pyrimidinediol reagents POCl₃, N,N-dimethylaniline Reflux start->reagents product 2,4-Dichloro-5-methoxypyrimidine reagents->product

Synthesis of the key intermediate, 2,4-dichloro-5-methoxypyrimidine.
The Final Step: Regioselective Amination

With the dichlorinated intermediate in hand, the final step is the regioselective introduction of the amino group at the 4-position. The two chlorine atoms on the pyrimidine ring exhibit different reactivities. Generally, in 2,4-dichloropyrimidines, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, especially when an electron-donating group like methoxy is present at the 5-position.[3] This differential reactivity allows for a controlled, selective amination.

Detailed Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine: To the stirred solution, add a solution of ammonia in the chosen solvent (e.g., a saturated solution of ammonia in ethanol) in excess (typically 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Synthesis_Final start 2,4-Dichloro-5-methoxypyrimidine reagents Ammonia (NH₃) Ethanol, Reflux start->reagents product This compound reagents->product

Final amination step to yield the target compound.

Part 3: A Gateway to Innovation: Applications in Kinase Inhibitor Development

The true value of this compound lies in its role as a versatile building block for the synthesis of potent and selective kinase inhibitors. The 2-chloro group provides a reactive site for the introduction of various aryl or heteroaryl moieties, which can be tailored to interact with specific residues in the ATP-binding pocket of different kinases.

The 2-Aminopyrimidine Scaffold in Kinase Binding

The 2-aminopyrimidine core is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as hydrogen bond donors and acceptors, forming a bidentate hydrogen bond with the backbone amide of a conserved hinge region residue in the kinase domain. This interaction is a critical anchor for the inhibitor in the ATP-binding site.

Kinase_Binding inhibitor 2-Aminopyrimidine Scaffold interaction Bidentate Hydrogen Bond inhibitor->interaction hinge Kinase Hinge Region (Backbone Amide) interaction->hinge

Key hydrogen bonding interaction of the 2-aminopyrimidine scaffold.
Case Studies: Building Potent Kinase Inhibitors

While specific examples of marketed drugs that directly use this compound as a starting material are not always explicitly disclosed in the public domain, numerous patents and research articles describe the synthesis of kinase inhibitors incorporating the 2-amino-5-methoxypyrimidine scaffold. For instance, aminopyrimidine derivatives are disclosed as inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, which are implicated in various cancers.[4] The general synthetic strategy often involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction at the 2-position of the pyrimidine ring.

Table 2: Representative Kinase Targets for Aminopyrimidine-based Inhibitors

Kinase TargetTherapeutic Area
EGFR (Epidermal Growth Factor Receptor)Oncology (e.g., Non-small cell lung cancer)
ALK (Anaplastic Lymphoma Kinase)Oncology (e.g., Non-small cell lung cancer)
BTK (Bruton's Tyrosine Kinase)Oncology (e.g., B-cell malignancies), Autoimmune diseases
JAK (Janus Kinase)Inflammatory diseases, Myeloproliferative neoplasms
CDK (Cyclin-Dependent Kinase)Oncology

Part 4: The Chemistry of Transformation: Reactivity and Derivatization

The synthetic utility of this compound is primarily centered around the reactivity of its 2-chloro substituent. This position is amenable to a variety of chemical transformations, allowing for the construction of diverse molecular libraries.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloro group, providing a straightforward method for introducing various side chains.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are highly effective for the derivatization of this compound. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, providing access to a rich chemical space for drug discovery.

Derivatization start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar coupling Palladium-Catalyzed Cross-Coupling start->coupling product1 Diverse 2-Substituted Aminopyrimidines snar->product1 product2 Aryl/Heteroaryl-Substituted Aminopyrimidines coupling->product2

Key derivatization pathways for this compound.

Part 5: Future Horizons

This compound is poised to remain a critical building block in the development of novel targeted therapies. As our understanding of the kinome and other enzyme families deepens, the demand for versatile and strategically functionalized scaffolds will continue to grow. The ability to readily derivatize this compound at the 2-position, coupled with the inherent biological relevance of the 2-aminopyrimidine core, ensures its enduring importance in the quest for new and improved medicines. The continued exploration of its reactivity and the development of novel synthetic methodologies will further expand its utility and solidify its place in the medicinal chemist's toolbox.

Part 6: References

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  • ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. --INVALID-LINK--

  • BenchChem. A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. --INVALID-LINK--

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References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 2-Chloro-5-Methoxypyrimidin-4-Amine (CAS No. 99979-77-8). Designed for researchers, chemists, and professionals in drug discovery and development, this guide moves beyond mere procedural lists to instill a deep, causality-driven understanding of risk mitigation. The protocols herein are based on established best practices, analysis of analogous chemical structures, and a foundational commitment to the hierarchy of safety controls.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of its safe handling. These properties influence storage conditions, potential reactivity, and the appropriate selection of engineering controls and personal protective equipment.

1.1 Chemical Identity

  • Chemical Name: this compound

  • Synonyms: 4-Amino-2-chloro-5-methoxypyrimidine, 2-Chloro-5-methoxy-4-pyrimidinamine[1][2]

  • CAS Number: 99979-77-8[2]

  • Molecular Formula: C₅H₆ClN₃O[1][2]

  • Molecular Weight: 159.57 g/mol [1][2]

1.2 Physicochemical Data Summary

The following table summarizes the known physical properties. This data is critical for designing experimental setups and for anticipating the compound's behavior under various laboratory conditions.

PropertyValueSource
Appearance Solid[1]
Melting Point 181-182 °C (decomposes)[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 165.2 ± 22.3 °C[2]

Section 2: Hazard Identification and Toxicological Assessment

2.1 GHS Classification (Inferred)

Based on data for analogous compounds, a cautious GHS classification is proposed. Researchers must handle the compound as if it meets these criteria until definitive data becomes available. Related compounds are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[4][5][6][7]

Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 4Harmful if swallowed
Skin Corrosion/Irritation Category 2Causes skin irritation
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye damage/irritation
STOT - Single Exposure Category 3May cause respiratory irritation

2.2 Primary Routes of Exposure and Potential Health Effects

  • Inhalation: May cause irritation to the respiratory tract.[4][5] Handling procedures should be designed to minimize the generation of dust and aerosols.[2][3]

  • Skin Contact: May cause skin irritation.[4][7] Prolonged contact should be avoided.

  • Eye Contact: Poses a risk of serious eye irritation or damage.[4][7] Direct contact must be prevented.

  • Ingestion: Harmful if swallowed.[6][7] Accidental ingestion may lead to systemic effects.

2.3 Hazardous Combustion Products In the event of a fire, thermal decomposition can release toxic and corrosive gases. These include, but are not limited to:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl) gas[5][8]

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective. This model is central to our recommended handling protocols.

Hierarchy_of_Controls cluster_legend Control Effectiveness Elimination Elimination Substitution Substitution Engineering Engineering Controls (Fume Hood) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) l1 Most Effective l2 l3 l4 Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Elimination/Substitution: In a research context, these are often not feasible. However, if a less hazardous analog can achieve the same scientific objective, it should be considered.

  • Engineering Controls: This is the most critical, tangible control for this compound. All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood.[8] This physically isolates the researcher from potential inhalation exposure.

  • Administrative Controls: These are the human elements of safety. This includes thorough training on this specific guide, the development of detailed Standard Operating Procedures (SOPs) for its use, and clear labeling of all containers.

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable. It does not reduce the hazard itself but protects the individual user.

Section 4: Standard Operating Protocols

Adherence to validated protocols is essential for reproducible science and personal safety.

4.1 Recommended Personal Protective Equipment (PPE)

The following table details the minimum required PPE. Equipment must be inspected for integrity before each use.

Body PartProtectionStandard (Example)Causality
Eyes/Face Tightly-fitting safety goggles with side shieldsEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles, mitigating the high risk of serious eye irritation.[9]
Hands Compatible chemical-resistant gloves (e.g., Nitrile)EN 374Prevents skin contact, addressing the risk of skin irritation.[8][10] Proper glove removal technique is critical to avoid cross-contamination.
Body Laboratory coat, long sleeves, closed-toe shoesN/AProtects skin from accidental spills and contamination.
Respiratory Not required if handled in a fume hoodN/AA properly functioning fume hood provides adequate respiratory protection.[4] If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with particulate filters is mandatory.

4.2 Step-by-Step Handling Protocol (Solid Compound)

  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational (check airflow monitor). Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it inside the hood.

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Avoid any actions that could create dust.

  • Transfer/Dissolution: Gently add the weighed solid to the reaction vessel or solvent. If dissolving, add the solid to the solvent slowly to avoid splashing.

  • Closure: Securely close the primary container.

  • Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) inside the hood. Dispose of the contaminated materials as hazardous waste. Wipe down the work surface of the fume hood.

  • Doffing PPE: Remove gloves using the proper technique and dispose of them. Remove lab coat and goggles. Wash hands and forearms thoroughly with soap and water.[10]

4.3 Storage Conditions

  • Store in a tightly closed, properly labeled container.[5][10]

  • Keep in a cool, dry, and well-ventilated area.[4][10]

  • Store away from incompatible materials, particularly strong oxidizing agents.[8]

  • Some related compounds recommend refrigerated storage; this is a prudent measure to ensure long-term stability.[4][8]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

5.1 First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[3][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9][11]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][9][11]

5.2 Accidental Release (Spill) Response

Spill_Response_Workflow Start Spill Occurs Alert Alert others in the area. Evacuate if necessary. Start->Alert Assess Assess the spill size and immediate risk. Alert->Assess IsMajor Is the spill large, uncontrolled, or are you untrained? Assess->IsMajor CallEHNS Call Emergency Services / EH&S IsMajor->CallEHNS Yes DonPPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) IsMajor->DonPPE No End Spill Managed CallEHNS->End Contain Cover with inert absorbent (e.g., sand, vermiculite) DonPPE->Contain Collect Carefully sweep or scoop material into a labeled hazardous waste container Contain->Collect Clean Clean the spill area with a suitable solvent Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose Dispose->End

Caption: Workflow for responding to an accidental spill.

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][9]

  • Unsuitable Media: Do not use a direct water jet, as it may scatter the material.

  • Specific Hazards: Combustion will produce hazardous gases (NOx, HCl, CO).[5][8]

  • Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[8][9]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[12]

  • Do not allow the material to enter drains or sewer systems.[10][12]

  • All disposal practices must be in strict accordance with all applicable local, state, and federal regulations.[11][13]

References

Solubility of 2-Chloro-5-Methoxypyrimidin-4-Amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-Methoxypyrimidin-4-Amine

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a substituted pyrimidine derivative of interest in medicinal chemistry. We delve into the physicochemical properties of the compound that govern its solubility, outline the gold-standard experimental methodologies for its quantification, and provide a framework for interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the drug discovery and development process.

Introduction: The Critical Role of Solubility

In the journey of a drug candidate from laboratory bench to clinical application, solubility is a foundational physicochemical parameter. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and an increased risk of development failure.[1][2] Understanding the solubility profile of a molecule like this compound across a spectrum of solvents and pH conditions is therefore not merely a characterization step, but a crucial predictive tool for its downstream success. This guide provides the theoretical grounding and practical protocols to empower researchers to generate a robust and reliable solubility profile for this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The functional groups present in this compound dictate its polarity, hydrogen bonding capacity, and ionization potential, all of which influence its interaction with various solvents.

Molecular Structure:

Key Physicochemical Properties:

PropertyValue / PredictionRationale & Impact on Solubility
Molecular Formula C₅H₆ClN₃OProvides the elemental composition.[3]
Molecular Weight 159.57 g/mol A relatively low molecular weight, which generally favors solubility.[3]
Polarity PolarThe molecule possesses several electronegative atoms (N, O, Cl) and polar functional groups (-NH₂, -OCH₃), creating significant dipole moments. This suggests a preference for polar solvents.
Hydrogen Bond Donors 1 (from the amine group)The primary amine group can donate hydrogen bonds, enhancing solubility in protic solvents like water and alcohols.
Hydrogen Bond Acceptors 4 (3 ring nitrogens, 1 methoxy oxygen)Multiple sites for accepting hydrogen bonds, further promoting interaction with protic solvents.
Predicted pKa Basic (Amine) & Weakly Basic (Ring N)The 4-amino group is expected to be basic. The pyrimidine ring nitrogens are weakly basic. This indicates that the compound's aqueous solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a more soluble cationic salt.

Theoretical Framework: Equilibrium vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic (equilibrium) solubility and kinetic solubility.[4][5]

  • Equilibrium Solubility : This is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[5] It is a thermodynamically stable value and is considered the 'gold standard' for pre-formulation and biopharmaceutical characterization.[6][7] The primary method for its determination is the Shake-Flask method.

  • Kinetic Solubility : This measures the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][2] While useful for high-throughput screening in early discovery, it often overestimates the true equilibrium solubility due to the formation of supersaturated solutions.[4]

For the purpose of this in-depth guide, we will focus on determining the more definitive and reliable equilibrium solubility .

Experimental Determination: The Shake-Flask Method

The Shake-Flask method is the most reliable and widely accepted technique for measuring equilibrium solubility.[4][6][7] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.

Rationale for the Shake-Flask Approach

The core principle is to ensure a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[7] Adding a sufficient excess of the solid compound is critical; this ensures that the dissolution and precipitation rates become equal, defining the maximum concentration of the solute in the solvent at that temperature.[7] The extended incubation and agitation period facilitates this process, which can be slow for poorly soluble compounds.[7]

Experimental Workflow Diagram

G Figure 1: Equilibrium Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Quantification prep1 Weigh excess solid This compound prep2 Add to a known volume of selected solvent in a sealed vial prep1->prep2 equil1 Place vial in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate for an extended period (e.g., 24-72 hours) equil1->equil2 equil3 Verify Equilibrium: Sample at multiple time points (e.g., 24h, 48h) equil2->equil3 sep1 Allow undissolved solid to settle equil3->sep1 sep2 Withdraw supernatant and filter (e.g., 0.22 µm PTFE syringe filter) sep1->sep2 ana1 Prepare serial dilutions of the clear filtrate sep2->ana1 ana2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or µM) ana2->ana3

References

Methodological & Application

The Strategic Deployment of 2-Chloro-5-Methoxypyrimidin-4-Amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The pyrimidine ring system is one such "privileged scaffold," valued for its ability to engage in key biological interactions, particularly within the ATP-binding sites of protein kinases.[1] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP, while its various positions offer vectors for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. Within this class, 2-Chloro-5-methoxypyrimidin-4-amine stands out as a versatile and strategically important building block for the synthesis of targeted therapies, especially in oncology. This guide provides an in-depth exploration of its application, supported by detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.

Core Application: A Gateway to Potent Kinase Inhibitors

The primary utility of this compound lies in its role as a precursor to 2,4-diaminopyrimidine derivatives, a key pharmacophore in a multitude of kinase inhibitors. The chlorine atom at the C2 position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or alkylamino side chains. The existing amino group at C4 and the methoxy group at C5 are crucial for establishing key interactions within the kinase hinge region and influencing the overall conformation of the inhibitor.

A prime example of the power of the 2,4-diaminopyrimidine scaffold is observed in the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291) . While the documented large-scale syntheses of Osimertinib often start from the related 2,4-dichloro-5-methoxypyrimidine, the core structure formed is functionally identical to what is achieved starting from this compound, highlighting the strategic importance of this substitution pattern.

The Rationale in EGFR Inhibition: Overcoming Resistance

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[2] Activating mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are effective against these activating mutations. However, patients often develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, which increases the receptor's affinity for ATP and sterically hinders the binding of these earlier-generation drugs.[2][3]

Osimertinib was designed to overcome this resistance. It is a covalent inhibitor that forms an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[4][5] The 2,4-diaminopyrimidine core of Osimertinib is crucial for its potent and selective inhibition of both the initial activating mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR, thereby reducing toxicity.[4][6]

Signaling Pathway: EGFR and its Inhibition

The following diagram illustrates the EGFR signaling pathway and the mechanism of action of covalent inhibitors like those derived from the 2-amino-5-methoxypyrimidine scaffold.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation PI3K PI3K EGFR->PI3K Autophosphorylation Cys797 Cys797 EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ATP ATP ATP->EGFR Binds to Kinase Domain Inhibitor Pyrimidine-based Covalent Inhibitor (e.g., Osimertinib) Inhibitor->Cys797 Forms Irreversible Covalent Bond

Caption: EGFR signaling pathway and covalent inhibition.

Synthetic Protocols and Methodologies

The chloro group at the C2 position of this compound is the key to its synthetic utility. It is susceptible to displacement by nucleophiles, most commonly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of a kinase inhibitor library starting from this compound.

Synthetic_Workflow Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Buchwald Buchwald-Hartwig (Amine Nucleophile) Coupling->Buchwald Path A Suzuki Suzuki (Boronic Acid) Coupling->Suzuki Path B Intermediate 2-N-Aryl/Alkyl-5-methoxy- pyrimidin-4-amine Buchwald->Intermediate Suzuki->Intermediate Final Further Functionalization & Purification Intermediate->Final Product Kinase Inhibitor Candidate Final->Product

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with an aryl amine. The Buchwald-Hartwig amination is a robust method for forming C-N bonds, even with electron-rich anilines.[1][6]

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (e.g., 2-(isopropylsulfonyl)aniline) (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Reagent Addition: Add this compound and the aryl amine to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Causality and Trustworthiness:

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for efficient catalytic turnover. The ligand stabilizes the Pd(0) active species and facilitates both the oxidative addition to the C-Cl bond and the final reductive elimination to form the C-N bond.[7]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex which is a key intermediate in the catalytic cycle.[1]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is essential for preventing catalyst deactivation and ensuring a high yield.

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed C-C cross-coupling of this compound with an arylboronic acid. The Suzuki reaction is a powerful method for creating biaryl structures, which are common in kinase inhibitors.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)

  • 1,4-Dioxane

  • Reaction vial

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Solvent and Base Addition: Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.

  • Degassing: Bubble argon or nitrogen through the mixture for 10-15 minutes to remove dissolved oxygen.

  • Reaction: Seal the vial and heat the mixture to 90-100 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality and Trustworthiness:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The phosphine ligands are essential for the catalytic cycle.[10]

  • Base: The aqueous base is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is typically used to dissolve both the organic and inorganic reagents.

Data Presentation: Potency of Pyrimidine-Based Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold has been successfully employed to generate potent inhibitors against a variety of kinases. The following table summarizes the inhibitory activity (IC₅₀ values) of several representative compounds.

Compound/Drug NameTarget Kinase(s)IC₅₀ (nM)Reference(s)
Osimertinib (AZD9291) EGFR (L858R/T790M)1.7[2]
Osimertinib (AZD9291) EGFR (Exon 19 del/T790M)23.3[2]
Compound 42 EGFR (L858R/T790M)34[2]
Alisertib (MLN8237) Aurora A1.2[11]
Barasertib (AZD1152) Aurora B0.37[11]
AMG-900 Aurora A/B/C5 / 4 / 1[3]
Compound 13 Aurora A38.6[4][5]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Conclusion and Future Outlook

This compound is a highly valuable building block in medicinal chemistry, providing a reliable and versatile entry point for the synthesis of potent and selective kinase inhibitors. Its strategic use, exemplified by the development of third-generation EGFR inhibitors like Osimertinib, underscores the power of the 2,4-diaminopyrimidine scaffold in addressing clinical challenges such as acquired drug resistance. The robust and well-established synthetic methodologies, such as the Buchwald-Hartwig amination and Suzuki coupling, allow for the creation of diverse chemical libraries for screening and lead optimization. As our understanding of kinase biology continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of targeted drug discovery.

References

Application Notes & Protocols: 2-Chloro-5-methoxypyrimidin-4-amine as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminopyrimidine Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, small-molecule kinase inhibitors have become a major class of therapeutic agents. The pyrimidine ring is a privileged scaffold in this domain, serving as the core structure for numerous FDA-approved drugs and clinical candidates.[2][3] Its success is largely due to its ability to act as a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding site.[1][3]

2-Chloro-5-methoxypyrimidin-4-amine has emerged as a particularly valuable building block for the construction of kinase inhibitor libraries. Its structure is pre-configured for strategic diversification:

  • 4-Amino Group: Essential for forming one or more hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.

  • 2-Chloro Group: An excellent synthetic handle for introducing a wide variety of substituents via modern cross-coupling reactions. This position is often exploited to target the hydrophobic region of the active site, enhancing potency and selectivity.

  • 5-Methoxy Group: This substituent can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can form additional interactions within the active site.

This guide provides a detailed overview of the core synthetic methodologies for derivatizing this compound and protocols for the biological evaluation of the resulting kinase inhibitors.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 99979-77-8[4]
Molecular Formula C₅H₆ClN₃O[5]
Molecular Weight 159.57 g/mol [5]
Purity Typically ≥97%[5]
Appearance Off-white to light yellow solidN/A

Safety & Handling: Researchers should always consult the Safety Data Sheet (SDS) before use.[6][7] this compound and its derivatives are potentially hazardous.[8] All manipulations should be performed in a well-ventilated chemical fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[9][10]

Core Synthetic Methodologies & Protocols

The reactivity of the C2-chloro group is the cornerstone of this building block's utility. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for its functionalization.

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura reaction is the premier method for installing aryl or heteroaryl moieties at the C2 position.[11][12] This is a critical step for creating inhibitors where a larger aromatic system is needed to occupy hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity. The reaction is robust and tolerant of a wide range of functional groups on the boronic acid coupling partner.[13]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Add Solids: - Pyrimidine (1 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 equiv) inert 2. Inert Atmosphere: Evacuate & backfill flask with Ar or N₂ (3x) reagents->inert solvent 3. Add Degassed Solvent: (e.g., Dioxane/Water) inert->solvent heat 4. Heat Reaction: (e.g., 80-100 °C) solvent->heat monitor 5. Monitor Progress: (TLC or LC-MS) heat->monitor workup 6. Aqueous Work-up: Dilute, extract with organic solvent, wash, dry monitor->workup purify 7. Purify: Column Chromatography workup->purify product Final Product purify->product Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + R-Cl ArCl R-Cl (Pyrimidine) ArCl->OA Amine R'₂NH LA Ligand Association Amine->LA Base Base Deprot Deprotonation Base->Deprot Product R-NR'₂ (Product) OA->LA + R'₂NH OA_complex L₂Pd(II)(R)(Cl) LA->Deprot + Base LA_complex [L₂Pd(II)(R)(NHR'₂)]⁺Cl⁻ RE Reductive Elimination RE->Pd0 - Product RE->Product Deprot->RE Deprot_complex L₂Pd(II)(R)(NR'₂)

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-5-Methoxypyrimidin-4-Amine as a key building block. The synthesis of 2-aryl-5-methoxypyrimidin-4-amine scaffolds is of significant interest in medicinal chemistry and drug discovery, as these motifs are present in a variety of biologically active molecules. This document offers in-depth technical guidance, field-proven insights, and robust, self-validating protocols to empower researchers in this critical synthetic transformation.

Introduction: The Strategic Importance of 2-Aryl-5-Methoxypyrimidin-4-Amines

The pyrimidine core is a privileged scaffold in pharmaceutical development, appearing in numerous FDA-approved drugs. The specific substitution pattern of a 2-aryl group, a 4-amino group, and a 5-methoxy group can impart desirable pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, making it an ideal strategy for the synthesis of these valuable compounds from readily available this compound.[1]

However, the electronic nature of the substituted pyrimidine ring presents unique challenges and opportunities. The electron-donating character of the 4-amino and 5-methoxy groups can influence the reactivity of the C2-Cl bond, necessitating carefully optimized reaction conditions to achieve high yields and purity. This guide will dissect these factors and provide a clear path to success.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl (Ar = Pyrimidinyl) Oxidative_Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->Transmetalation Halide Ar-Cl (this compound) Halide->Oxidative_Addition

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.

Catalyst and Ligand Selection

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts. Therefore, the choice of a highly active palladium catalyst and an appropriate phosphine ligand is paramount.

Catalyst/Ligand CombinationRationale and Key Considerations
Pd(PPh₃)₄ (Tetrakis) A common, versatile catalyst. May require higher temperatures and longer reaction times for chloropyrimidines.[2]
PdCl₂(dppf) Often provides good results with heteroaryl chlorides. The dppf ligand can stabilize the palladium center throughout the catalytic cycle.
Pd₂(dba)₃ with XPhos or SPhos Buchwald-Hartwig ligands like XPhos and SPhos are bulky and electron-rich, promoting the challenging oxidative addition of aryl chlorides.[3]
Pd(OAc)₂ with a phosphine ligand A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

Expert Insight: For challenging couplings with electron-rich chloropyrimidines, starting with a Pd₂(dba)₃/XPhos or SPhos system is often a robust choice.

The Critical Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate "ate" complex. The choice of base can significantly influence reaction rates and the prevalence of side reactions.

BaseStrengthSolubilityKey Considerations
K₂CO₃ (Potassium Carbonate) ModerateAqueousA common and effective choice for many Suzuki couplings. Often used in an aqueous/organic solvent mixture.[2]
Cs₂CO₃ (Cesium Carbonate) StrongAqueousOften more effective than K₂CO₃, particularly for less reactive chlorides. Its higher solubility in organic solvents can be advantageous.
K₃PO₄ (Potassium Phosphate) StrongAqueousA strong base that can be very effective, especially with hindered substrates.[4]
KF (Potassium Fluoride) WeakAqueousCan be used under anhydrous conditions and is useful for substrates with base-sensitive functional groups.[5]
Solvent Systems

The solvent system must be capable of dissolving the organic reactants and, in many cases, an aqueous solution of the inorganic base. The reaction is typically performed under heated conditions, so a solvent with a suitable boiling point is necessary.

Solvent SystemRationale and Key Considerations
1,4-Dioxane / Water A very common and effective solvent system for Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[2][6]
Toluene / Water Another widely used biphasic system. Toluene's higher boiling point allows for higher reaction temperatures.
DMF or DMA Polar aprotic solvents that can be effective, but may require more rigorous purification to remove.
Isopropanol / Water A greener solvent alternative that can be effective in some cases.[7]

Self-Validation Check: Ensure all solvents are thoroughly degassed prior to use to prevent oxidation and deactivation of the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound with a generic arylboronic acid.

General Experimental Workflow

experimental_workflow Setup Reaction Setup (Flask, Stir Bar, Reagents) Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent_Addition->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Figure 2. A generalized workflow for a Suzuki coupling experiment.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a good starting point for initial screening.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the flask.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity Catalyst System for Challenging Couplings

This protocol is recommended for less reactive arylboronic acids or when Protocol 1 gives low yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and K₃PO₄ to a dry Schlenk flask.

  • In a separate vial, prepare a solution of Pd₂(dba)₃ and XPhos in a small amount of toluene.

  • Add the catalyst solution to the reaction flask.

  • Seal the flask and add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.

Troubleshooting and Side Reaction Mitigation

Even with robust protocols, challenges can arise. Understanding potential pitfalls is key to successful synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, improper inert atmosphere.Use fresh catalyst, ensure adequate degassing of solvents, and confirm reaction temperature.
Protodeboronation of boronic acid Excess water, high temperature, certain bases.Use anhydrous conditions if possible, lower the reaction temperature, or screen different bases.[4][8]
Homocoupling of boronic acid Presence of oxygen, inefficient transmetalation.Ensure rigorous exclusion of air. A slight excess of the chloropyrimidine can sometimes mitigate this.[8]
Dehalogenation of starting material Certain catalyst/ligand combinations, presence of impurities.Screen different catalyst systems. Ensure high purity of starting materials.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable 2-aryl-5-methoxypyrimidin-4-amine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in drug discovery and development programs.

References

Application Notes: A Practical Guide to the N-Arylation of 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Chemical Development

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutics, particularly kinase inhibitors.[1][2] The construction of a C-N bond at the 2-position of the pyrimidine ring via N-arylation is a critical transformation for generating molecular diversity and modulating pharmacological activity. This application note provides an in-depth, field-proven protocol for the N-arylation of 2-Chloro-5-Methoxypyrimidin-4-Amine using the palladium-catalyzed Buchwald-Hartwig amination reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed step-by-step experimental procedure, and provide a guide for optimization and troubleshooting, designed for researchers, chemists, and professionals in drug development.

Introduction: The Significance of N-Aryl-2-Aminopyrimidines

The targeted synthesis of N-aryl-2-aminopyrimidines is a cornerstone of modern drug discovery. This structural motif is prevalent in a wide array of pharmacologically active agents, valued for its ability to act as a versatile hydrogen bond donor and acceptor, thereby facilitating crucial interactions with biological targets. The development of robust and scalable synthetic methods is therefore of paramount importance.

The Buchwald-Hartwig amination has emerged as the gold standard for forming C-N bonds, offering broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution (SNAr) may fail or require harsh conditions.[3][4] This guide focuses on the coupling of this compound, a common heterocyclic electrophile, with a generic arylamine nucleophile. The protocol detailed herein is designed to be a reliable starting point for a wide range of coupling partners.

Mechanistic Insight: The Palladium Catalytic Cycle

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states. The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle.[5][6]

The key steps are:

  • Catalyst Activation : A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Modern precatalysts are designed for efficient and reliable generation of the active catalyst.

  • Oxidative Addition : The active L-Pd(0) complex reacts with the heteroaryl chloride (this compound), breaking the C-Cl bond and forming a Pd(II) intermediate. This is often the rate-determining step of the entire cycle.[7][8]

  • Amine Coordination & Deprotonation : The arylamine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination : This final, bond-forming step involves the reductive elimination of the desired N-arylated product from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][9]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination cluster_reactants Inputs / Outputs pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex  Oxidative Addition + Ar-Cl amido_complex L-Pd(II)(Ar)(NHR') (Amido Complex) oa_complex->amido_complex  Amine Binding & Deprotonation + R'NH₂ - Base-H⁺Cl⁻ amido_complex->pd0 Regeneration product Ar-NHR' (Product) amido_complex->product  Reductive Elimination center ArCl 2-Chloro-5-Methoxy- pyrimidin-4-Amine (Ar-Cl) Amine Aryl Amine (R'NH₂) Base Base (e.g., NaOtBu)

Caption: Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-arylation of this compound with a representative aryl amine. Reaction conditions may require optimization for different coupling partners.

Materials and Reagents
  • Heteroaryl Halide : this compound (1.0 equiv)

  • Amine : Aryl amine of choice (1.2 equiv)

  • Palladium Precatalyst : BrettPhos Pd G3 (1-2 mol%)

  • Ligand : (If not using a precatalyst) BrettPhos (1.2-2.4 mol%)

  • Base : Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Solvent : Anhydrous, degassed Toluene or Dioxane (0.1-0.2 M)

  • Work-up Reagents : Ethyl acetate, deionized water, brine

  • Purification : Silica gel for column chromatography

Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for maintaining an inert atmosphere (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Step-by-Step Methodology
  • Inert Atmosphere Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl amine (1.2 equiv), the base (2.0 equiv), and the palladium precatalyst (e.g., BrettPhos G3, 2 mol%).

    • Scientist's Note: Adding the solid reagents first under ambient conditions is acceptable for modern, air-stable precatalysts. This simplifies the setup compared to using air-sensitive Pd(0) sources that require handling in a glovebox.[9]

  • Vessel Sealing and Purging : Seal the Schlenk tube with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

    • Scientist's Note: Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and significantly lower yields. A thorough purge is critical for success.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M) via syringe.

    • Scientist's Note: The solvent must be anhydrous as water can hydrolyze the base and interfere with the catalytic cycle. Degassing (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen.

  • Reaction Execution : Place the sealed reaction vessel into a preheated oil bath set to 100-110 °C. Stir the mixture vigorously.

    • Scientist's Note: Heteroaryl chlorides are less reactive than their bromide or iodide counterparts, often necessitating elevated temperatures to facilitate the rate-limiting oxidative addition step.[4] Vigorous stirring is essential for reactions involving slurries to ensure efficient mass transfer.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[10][11]

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.

    • Scientist's Note: A cautious quench is necessary, especially when using a strong base like NaOtBu.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine to remove inorganic salts and residual solvent from the aqueous phase.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel. The eluent system should be determined based on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).[12]

  • Characterization : Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for N-Arylation start 1. Reagent Addition (Pyrimidine, Amine, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) start->inert solvent 3. Solvent Addition (Anhydrous, Degassed Toluene) inert->solvent react 4. Reaction (Heat to 110°C, Stir) solvent->react monitor 5. Monitoring (TLC / LC-MS) react->monitor workup 6. Work-up (Quench, Extract, Wash) monitor->workup purify 7. Purification (Flash Column Chromatography) workup->purify end 8. Characterization (NMR, MS) purify->end

Caption: Figure 2: Step-by-step workflow from reaction setup to final product.

Optimization and Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination or poor quality precatalyst. 2. Insufficient Temperature: Oxidative addition barrier is too high. 3. Inappropriate Base: Base may be too weak or sterically hindered.1. Ensure a rigorously inert atmosphere; use fresh, high-quality reagents. 2. Increase reaction temperature in 10 °C increments. 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu) or a different base (e.g., LiHMDS).[13]
Formation of Side Products 1. Hydrodehalogenation: Reductive cleavage of the C-Cl bond. 2. Catalyst Decomposition: Formation of palladium black.1. This can be caused by moisture or protic impurities. Ensure anhydrous conditions. 2. The ligand-to-metal ratio may be off, or the temperature may be too high. Screen different ligands or slightly lower the temperature.
Difficult Purification 1. Streaking on TLC plate. 2. Product co-elutes with impurities.1. The basic amine product may be interacting with acidic silica gel. Add a small amount of triethylamine (0.5-1%) to the eluent system. 2. Try a different solvent system or consider an alternative purification method like preparative HPLC.

Safety Precautions

  • Palladium Catalysts and Ligands : Finely divided palladium can be pyrophoric. Phosphine ligands can be toxic and air-sensitive. Handle in a well-ventilated fume hood.

  • Bases : Sodium tert-butoxide is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents : Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.

  • Inert Atmosphere : Reactions are often performed under positive pressure of an inert gas. Ensure glassware is free of defects.

References

Application Notes: 2-Chloro-5-methoxypyrimidin-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Agrochemicals

The pyrimidine scaffold is a cornerstone in the design and synthesis of a vast array of biologically active molecules, particularly within the agrochemical sector. Its presence is integral to the efficacy of numerous commercial herbicides and fungicides. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile. Among the plethora of pyrimidine-based intermediates, 2-Chloro-5-methoxypyrimidin-4-amine stands out as a highly versatile building block, primarily due to the differential reactivity of its substituents. The chloro group at the 2-position serves as an excellent leaving group for nucleophilic substitution, while the amino group at the 4-position provides a key site for the construction of more complex molecular architectures. The methoxy group at the 5-position can influence the electronic properties and metabolic stability of the final product.

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the practical application of this compound in the synthesis of agrochemicals, with a particular focus on the creation of sulfonylurea herbicides.

Core Application: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates, broad weed control spectrum, and excellent crop selectivity.[1] The general structure of a sulfonylurea consists of a sulfonyl group attached to a urea bridge, which in turn connects an aryl or alkyl group to a heterocyclic moiety, often a pyrimidine or a triazine. The mode of action of these herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[2]

This compound is an ideal precursor for the heterocyclic component of sulfonylurea herbicides. The primary amino group readily reacts with a sulfonyl isocyanate to form the crucial sulfonylurea bridge.

Reaction Workflow: General Synthesis of a Sulfonylurea Herbicide

The synthesis of a sulfonylurea herbicide from this compound typically follows a well-established two-step pathway, starting from a substituted benzenesulfonamide.

Sulfonylurea Synthesis Workflow cluster_0 Step 1: Sulfonyl Isocyanate Formation cluster_1 Step 2: Sulfonylurea Bridge Formation Benzenesulfonamide Benzenesulfonamide Sulfonyl_Isocyanate Aryl Sulfonyl Isocyanate Benzenesulfonamide->Sulfonyl_Isocyanate Phosgene or equivalent Phosgene Phosgene Sulfonylurea_Product Sulfonylurea Herbicide Sulfonyl_Isocyanate->Sulfonylurea_Product Nucleophilic Addition Target_Amine This compound Target_Amine->Sulfonylurea_Product

Caption: General workflow for the synthesis of a sulfonylurea herbicide.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Sulfonylurea Herbicide

This protocol details the synthesis of a hypothetical, yet chemically representative, sulfonylurea herbicide, N-[(2-chloro-5-methoxypyrimidin-4-yl)carbamoyl]-2-(methoxycarbonyl)benzenesulfonamide, from this compound.

Reaction Scheme:

Caption: Synthesis of a hypothetical sulfonylurea herbicide.

Materials and Reagents:

ReagentSupplierGrade
This compoundCommercial≥98%
Methyl 2-(sulfamoyl)benzoateCommercial≥98%
Phosgene (or a phosgene equivalent like triphosgene)CommercialReagent Grade
Anhydrous DichloromethaneCommercialDriSolv® or equivalent
Anhydrous TolueneCommercialDriSolv® or equivalent
TriethylamineCommercial≥99.5%, anhydrous
n-Butyl Isocyanate (as a catalyst)CommercialReagent Grade

Step-by-Step Methodology:

Part A: Preparation of Methyl 2-(isocyanatosulfonyl)benzoate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add methyl 2-(sulfamoyl)benzoate (1 equivalent) and anhydrous toluene (10 mL per gram of sulfonamide).

  • Addition of Phosgene Source: Add a catalytic amount of n-butyl isocyanate. Heat the mixture to 70-80 °C.

  • Reaction: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene via the dropping funnel. After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the N-H stretch of the sulfonamide and appearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • Work-up: Cool the reaction mixture to room temperature. The resulting solution of methyl 2-(isocyanatosulfonyl)benzoate is typically used directly in the next step without purification.

Part B: Synthesis of the Sulfonylurea Herbicide

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (15 mL per gram of amine).

  • Addition of Sulfonyl Isocyanate: Cool the solution of the amine to 0-5 °C using an ice bath. Slowly add the previously prepared toluene solution of methyl 2-(isocyanatosulfonyl)benzoate (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: Upon completion, a precipitate of the sulfonylurea product should form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by filtration. Wash the filter cake with cold dichloromethane and then with diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the final sulfonylurea herbicide.

Data Presentation:

Table 1: Representative Reaction Parameters and Yields

ParameterValue
Reaction Scale10 mmol
Solvent for Isocyanate FormationToluene
Solvent for Urea FormationDichloromethane
Reaction Temperature (Urea formation)0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield85-95%
Purity (by HPLC)>98%

Causality Behind Experimental Choices

  • Choice of Solvents: Anhydrous aprotic solvents like toluene and dichloromethane are used to prevent the hydrolysis of the highly reactive sulfonyl isocyanate intermediate and the phosgene reagent. Toluene is suitable for the higher temperatures required for isocyanate formation, while dichloromethane is an excellent solvent for the subsequent lower-temperature coupling reaction.

  • Catalyst in Isocyanate Formation: n-Butyl isocyanate can act as a catalyst in the phosgenation reaction, facilitating the conversion of the sulfonamide to the sulfonyl isocyanate.

  • Temperature Control: The initial cooling during the addition of the sulfonyl isocyanate to the amine solution is crucial to control the exothermic reaction and prevent the formation of by-products.

  • Stoichiometry: A slight excess of the sulfonyl isocyanate is often used to ensure complete consumption of the valuable aminopyrimidine starting material.

Trustworthiness: Self-Validating Systems

The protocols described are designed to be self-validating through in-process monitoring and final product characterization.

  • In-Process Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the disappearance of starting materials and the appearance of the product, confirming the progression of the reaction.

  • Final Product Characterization: The identity and purity of the synthesized sulfonylurea herbicide should be confirmed by a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

    • Melting Point: As a preliminary indicator of purity.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Its application in the construction of sulfonylurea herbicides, as detailed in these notes, showcases its strategic importance. The provided protocols, grounded in established chemical principles, offer a reliable framework for the synthesis of this important class of agrochemicals. Researchers and scientists can adapt and optimize these methodologies for the development of novel and effective crop protection agents.

References

Application Note: A Robust and Scalable Synthesis of 2-Chloro-5-Methoxypyrimidin-4-Amine for Industrial Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Chloro-5-Methoxypyrimidin-4-Amine, a key building block in the pharmaceutical industry. The presented two-step methodology is designed for robustness, scalability, and economic viability, addressing the common challenges encountered in industrial-scale heterocyclic synthesis. We detail a pathway starting from the commercially available 5-methoxyuracil, proceeding through a dichlorinated intermediate, followed by a highly regioselective amination. This application note includes detailed, step-by-step protocols, in-process controls, safety considerations, and analytical validation methods, intended for researchers, process chemists, and drug development professionals.

Introduction and Strategic Overview

This compound is a vital intermediate for the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are common in molecules targeting kinases and other enzymes, making a reliable and cost-effective supply chain essential for drug development programs. The synthesis of substituted pyrimidines can be challenging, often requiring precise control over regioselectivity and handling of hazardous reagents.[1]

This guide outlines a process optimized for industrial application. The core strategy is a two-step sequence:

  • Exhaustive Chlorination: Conversion of the precursor, 5-methoxyuracil, into 2,4-Dichloro-5-methoxypyrimidine using a standard industrial chlorinating agent, phosphorus oxychloride (POCl₃).

  • Regioselective Amination: Selective displacement of the more reactive C4-chloro substituent with ammonia to yield the final product.

This approach is predicated on the well-established differential reactivity of the chloro groups on the pyrimidine ring, providing a direct and high-yielding route to the desired product.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates the overall process flow, from starting materials to the final, validated product.

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Regioselective Amination cluster_2 Final Product & QC A 5-Methoxyuracil (Starting Material) B Charge Reactor with POCl₃ and Catalyst A->B C Controlled Addition of 5-Methoxyuracil B->C D Heat to Reflux (105-110°C) C->D E In-Process Control (IPC) (HPLC/TLC for completion) D->E F Quench & Work-up (Ice water, Extraction) E->F G Isolate Intermediate: 2,4-Dichloro-5-methoxypyrimidine F->G H Dissolve Intermediate in Solvent (e.g., IPA) G->H Proceed if Purity >95% I Introduce Ammonia Source (e.g., NH₄OH in pressure reactor) J Controlled Heating (Monitor Pressure) K IPC (HPLC/TLC for completion) L Crystallization & Isolation M Wash and Dry Product L->M N Final QC Analysis (HPLC, NMR, MS, Purity) M->N O This compound (Released Product) N->O

Caption: Overall workflow for the two-step synthesis of this compound.

Scientific Rationale and Process Development

Step 1: Dichlorination with Phosphorus Oxychloride

The conversion of the hydroxyl groups of a uracil precursor to chloro groups is a classic and industrially proven transformation.

  • Choice of Reagent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity, relatively low cost, and the fact that the byproducts (phosphoric acids) are easily removed during aqueous work-up. The use of POCl₃ for chlorination of hydroxy pyrimidines is a well-documented industrial process.[1]

  • Mechanism and Catalysis: The reaction proceeds via the formation of a pyrophosphate-like intermediate, which is then displaced by chloride ions. While the reaction can proceed with POCl₃ alone, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or pyridine, is common practice in industrial settings. The catalyst accelerates the reaction by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, allowing for lower reaction temperatures and shorter reaction times.

  • Scale-up Considerations: The reaction is highly exothermic, particularly during the addition of the 5-methoxyuracil to the POCl₃. On a large scale, this requires a reactor with excellent heat exchange capabilities and a carefully controlled addition rate to maintain the desired temperature. The reaction also evolves HCl gas, necessitating an efficient off-gas scrubbing system.

Step 2: Regioselective Amination

The key to the success of this synthesis is the selective reaction at the C4 position of the 2,4-dichloro intermediate.

  • Causality of Regioselectivity: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The C4 position is significantly more activated towards nucleophilic attack than the C2 position. This is due to the superior ability of the adjacent ring nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the C4 attack, as compared to the nitrogen at position 1 for the C2 attack. This inherent electronic property allows for the use of simple nucleophiles like ammonia with high selectivity.

  • Choice of Nucleophile and Solvent: Aqueous ammonia (NH₄OH) or ammonia dissolved in an alcohol like isopropanol (IPA) are suitable sources of the amine. The reaction is typically conducted in a pressure-rated reactor to maintain a sufficient concentration of ammonia and to allow for heating above the boiling point of the solvent, thereby accelerating the reaction rate.

  • Process Control: The reaction progress is monitored by HPLC, tracking the disappearance of the dichloro intermediate and the appearance of the desired product. Over-reacting or using excessively high temperatures can lead to the formation of the 2,4-diamino byproduct, which can be difficult to remove.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood or a suitable reactor system. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and acid/solvent-resistant gloves.[2] Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine (Intermediate)
ParameterValue/ConditionRationale
Starting Material 5-Methoxyuracil1.0 eq
Reagent Phosphorus Oxychloride (POCl₃)4.0 - 5.0 eq
Catalyst N,N-Dimethylaniline0.1 eq
Temperature 105-110 °C (Reflux)Ensures complete conversion.
Reaction Time 12-16 hoursTypical duration for complete reaction.
Work-up Slow quench into ice-waterControls exotherm from POCl₃ hydrolysis.

Step-by-Step Procedure:

  • To a dry, clean reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber, charge phosphorus oxychloride (4.0 eq).

  • Begin stirring and add N,N-dimethylaniline (0.1 eq) to the reactor.

  • Carefully and portion-wise, add 5-methoxyuracil (1.0 eq) to the stirred POCl₃. Critical: Control the addition rate to keep the internal temperature below 40°C. This is an exothermic addition.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 12-16 hours.

  • In-Process Control (IPC): Take a small aliquot, carefully quench it, and analyze by HPLC or TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the complete consumption of the starting material.

  • After cooling the reaction mixture to room temperature, slowly and carefully pour it into a separate vessel containing a stirred mixture of ice and water (approx. 10 parts water to 1 part reaction mixture). Critical: This quench is highly exothermic and releases HCl gas. Perform in a well-ventilated area with efficient scrubbing.

  • Stir the resulting slurry for 1-2 hours. The product may precipitate as a solid.

  • Filter the solid precipitate and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 40-50°C to yield 2,4-Dichloro-5-methoxypyrimidine. The product can be used in the next step, assuming sufficient purity (>95% by HPLC).

Protocol 2: Synthesis of this compound (Final Product)
ParameterValue/ConditionRationale
Starting Material 2,4-Dichloro-5-methoxypyrimidine1.0 eq
Reagent Aqueous Ammonia (28-30%)8.0 - 10.0 eq
Solvent Isopropanol (IPA)Facilitates dissolution and reaction.
Temperature 80-90 °CAccelerates substitution.
Pressure 2-4 bar (autogenous)Maintains ammonia concentration.
Reaction Time 6-8 hoursMonitored by IPC for completion.

Step-by-Step Procedure:

  • Charge a pressure-rated reactor with 2,4-Dichloro-5-methoxypyrimidine (1.0 eq) and Isopropanol (5-10 volumes).

  • Stir the mixture to achieve a suspension or solution.

  • Seal the reactor and charge aqueous ammonia (28-30%, 8.0 eq) into the vessel.

  • Heat the reaction mixture to 80-90°C. The internal pressure will rise. Monitor the pressure to ensure it remains within the vessel's operational limits.

  • Maintain the temperature for 6-8 hours.

  • In-Process Control (IPC): Cool the reactor, take a sample, and analyze by HPLC to monitor the conversion of the starting material. The reaction is complete when <1% of the dichloro-intermediate remains.

  • Once complete, cool the reactor to 0-5°C. The product should crystallize out of the solution.

  • Hold at 0-5°C for at least 2 hours to maximize precipitation.

  • Filter the solid product and wash the cake with cold isopropanol, followed by cold water.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Analytical Characterization and Data

The final product should be a white to off-white solid. Quality control is essential to ensure the material meets specifications for use in further manufacturing.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spec
Purity (Assay) ≥ 99.0%HPLC (Area %)
Melting Point Approx. 146-148 °CCapillary Melting Point
Residual Solvents IPA ≤ 5000 ppmGC-HS

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 7.85 (s, 1H): Proton at C6 of the pyrimidine ring.

  • δ 6.90 (br s, 2H): Protons of the -NH₂ group.

  • δ 3.80 (s, 3H): Protons of the -OCH₃ group.

Safety and Waste Management

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions. All waste and cleaning residues must be neutralized cautiously with a base (e.g., sodium bicarbonate solution) under controlled conditions.

  • Ammonia: Corrosive and toxic. Use in a well-ventilated area. The pressure reactor must be equipped with a rupture disc and pressure relief valve.

  • Chlorinated Waste: Organic waste streams containing chlorinated compounds must be collected and disposed of according to local environmental regulations, typically via incineration. Do not dispose of in drains.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-5-Methoxypyrimidin-4-Amine (C₅H₆ClN₃O, MW: 159.57). This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, chemists, and drug development professionals in obtaining this key intermediate at high purity. The protocols and advice herein are grounded in established principles for the purification of substituted pyrimidine compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The most effective purification techniques for this compound, like many solid substituted pyrimidines, are recrystallization and silica gel column chromatography.[1] The choice between them depends on the impurity profile, the quantity of material, and the desired final purity. For multi-gram scales with moderate purity, recrystallization is often the most efficient first step. For smaller scales or to separate closely related impurities, column chromatography is superior. Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for achieving the highest purity levels, especially for reference standards.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] For pyrimidine derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, water, or mixtures thereof.[1]

Solvent Selection Workflow:

  • Small-Scale Test: Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Solvent Addition: Add a few drops of a different cold solvent to each tube. If the compound dissolves immediately, the solvent is unsuitable.

  • Heating: If the compound is insoluble cold, gently heat the mixture. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.[1]

Q3: What are common impurities I should expect from the synthesis of this compound?

Impurities largely depend on the synthetic route. Common synthesis pathways for pyrimidines may involve cyclization reactions.[2] Potential impurities could include:

  • Unreacted starting materials.

  • Reagents used in the synthesis.

  • Byproducts from side reactions, such as N-acylureas or products of incomplete cyclization.[2]

  • Isomers or over-chlorinated species.

Characterizing the crude material by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying these impurities and developing an effective purification strategy.

Purification Workflow & Decision Guide

The following diagram outlines a typical decision-making process for purifying this compound.

G start Crude Product (Post-Workup) check_purity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) start->check_purity recrystallize Recrystallization check_purity->recrystallize Solid with few non-polar impurities column Flash Column Chromatography check_purity->column Oily or complex mixture analyze Analyze Purity recrystallize->analyze column->analyze prep_hplc Preparative HPLC final_product Pure Product (>97%) prep_hplc->final_product analyze->column Impurities remain, amenable to silica analyze->prep_hplc Trace impurities or isomer separation needed analyze->final_product Purity OK

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used during dissolution. 3. Premature crystallization occurred during hot filtration.1. Cool the crystallization mixture in an ice-salt bath or freezer to maximize precipitation. 2. Evaporate some solvent and attempt to recrystallize again. For future attempts, dissolve the crude solid in a minimal amount of hot solvent to achieve saturation.[1] 3. Ensure the funnel and filter paper are pre-heated before filtering the hot solution.[1]
Compound "Oils Out" During Recrystallization 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Significant impurities are present, causing a melting point depression.1. Switch to a lower-boiling point solvent or use a solvent pair (a "good" solvent and a "poor" solvent). 2. Attempt purification by column chromatography first to remove the bulk of impurities, then recrystallize the partially purified material.
Poor Separation in Column Chromatography (Overlapping Spots) 1. The chosen eluent system is not optimal. 2. The column was overloaded with crude material. 3. The sample was loaded in a solvent that was too strong.1. Develop a new solvent system using TLC. The ideal system should give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[1] Common systems for pyrimidines include hexane/ethyl acetate or dichloromethane/methanol.[1] 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Dissolve the sample in a minimal amount of the eluent or a weaker solvent before loading.[1]
Product is Unstable on Silica Gel (Streaking on TLC, Low Recovery) The amine and pyrimidine nitrogens can be basic, leading to strong interactions with the acidic silica gel, causing streaking and potential decomposition.1. Neutralize the Silica: Add 0.5-1% triethylamine (Et₃N) to the eluent system. This will deactivate the acidic sites on the silica gel. 2. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a cost-effective method for purifying solid compounds with moderate initial purity.[1]

  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This technique is used for separating complex mixtures or when recrystallization is ineffective.[1]

  • Solvent System Selection: Using TLC, determine an optimal eluent (e.g., 7:3 hexane:ethyl acetate with 0.5% triethylamine). The target compound should have an Rf between 0.2 and 0.4.[1][2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column, ensuring a compact and level bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal volume of a strong solvent (like dichloromethane) or the eluent itself. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Elute the column with the solvent system, applying positive pressure to achieve a steady flow rate.[1]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Find eluent for Rf ≈ 0.3 Slurry 2. Pack Column: Silica gel slurry in eluent TLC->Slurry Load 3. Load Sample: Dry load or minimal solvent Slurry->Load Elute 4. Elute Column: Constant flow with positive pressure Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

References

Optimizing reaction conditions for 2-Chloro-5-Methoxypyrimidin-4-Amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-5-Methoxypyrimidin-4-Amine

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The following sections are structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

The most prevalent and direct method involves the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine precursor. Typically, this involves the selective amination of 2,4-dichloro-5-methoxypyrimidine. The C4 position is generally more activated towards nucleophilic attack than the C2 position, allowing for regioselective substitution. An alternative, though less common, approach might involve building the pyrimidine ring from acyclic precursors, but this is often more complex and lower yielding.

Q2: Why is the choice of base so critical in the amination of the chloropyrimidine precursor?

The amination reaction, where an amine displaces a chlorine atom on the pyrimidine ring, generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid can protonate the amine nucleophile, rendering it unreactive, or even catalyze decomposition of the starting material and product at elevated temperatures.[1] The primary role of the base is to act as an acid scavenger, neutralizing the HCl as it forms. The choice of base can significantly impact reaction rate and byproduct formation. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like diisopropylethylamine (DIPEA) are commonly employed. Some studies have shown that heterogeneous bases like calcium carbonate (CaCO₃) can offer a unique buffering effect, allowing the acid-catalyzed amination to proceed while preventing excessive acid-induced decomposition.[1]

Q3: How does reaction temperature affect the synthesis and what are the risks of overheating?

Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also significantly elevate the risk of side reactions and product degradation. Overheating can lead to:

  • Decomposition: Breakdown of the pyrimidine ring, especially in the presence of unneutralized acid.[1]

  • Byproduct Formation: At higher temperatures, competing reactions, such as hydrolysis of the chloro group (if water is present) or double substitution (di-amination), can become more prominent.

  • Tarrying: Formation of complex, high-molecular-weight impurities that complicate purification.

It is crucial to establish the minimum temperature required for a reasonable reaction rate, which can be monitored effectively using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

You've completed the reaction, but TLC/HPLC analysis shows a large amount of unreacted starting material or no desired product.

Potential Causes & Solutions

  • Inactive Amine Source: The amine (e.g., ammonia from ammonium hydroxide) may have degraded or, if using an amine salt, may not have been sufficiently neutralized to the free-base form.

    • Solution: Use a fresh bottle of your amine source. If using a salt like ammonium chloride, ensure you are using at least two equivalents of a base to first neutralize the salt and then to scavenge the HCl produced during the reaction.

  • Suboptimal Temperature: The reaction may be too slow at the temperature you have chosen.

    • Solution: Monitor the reaction by TLC. If no progress is observed after a significant period, increase the temperature in small increments (e.g., 10 °C) and continue monitoring. Be cautious not to overheat, which can lead to decomposition.[1]

  • Inefficient Base: The chosen base may be too weak or sterically hindered to effectively scavenge the generated HCl, leading to the protonation and deactivation of your nucleophile.

    • Solution: Screen a panel of bases. The effectiveness of different bases can vary depending on the solvent and specific substrates.

Data Presentation: Impact of Base Selection on Amination

BasepKa of Conjugate AcidTypical SolventRelative YieldKey Considerations
K₂CO₃10.3DMF, AcetonitrileGood to ExcellentCommon, inexpensive, and effective.
DIPEA10.7Dioxane, NMPGood to ExcellentNon-nucleophilic organic base; easy to remove in vacuo.
CaCO₃10.3Ethylene GlycolGoodActs as a buffer, minimizing acid-induced decomposition.[1]
None-Ethylene GlycolVery Low (~10%)Significant decomposition and low conversion observed.[1]
  • Poor Reactant Purity: Impurities in the starting 2,4-dichloro-5-methoxypyrimidine can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials via NMR or melting point analysis before beginning the reaction.[2]

Problem 2: Significant Formation of Byproducts

Your reaction yields the desired product, but it is contaminated with one or more significant impurities, complicating purification.

Potential Causes & Solutions

  • Di-substituted Product (Diamination): Both chlorine atoms on the pyrimidine ring have reacted with the amine.

    • Cause: This occurs if the stoichiometry of the amine is too high, the reaction temperature is excessive, or the reaction time is too long.

    • Solution: Use a controlled amount of the amine (typically 1.0-1.2 equivalents). Run the reaction at the lowest feasible temperature and monitor carefully by TLC/HPLC, stopping the reaction as soon as the starting material is consumed.

  • Hydrolysis Product (Hydroxypyrimidine): The chloro group has been displaced by a hydroxyl group.

    • Cause: Presence of water in the reaction mixture, especially at elevated temperatures and in the presence of a base.

    • Solution: Use anhydrous solvents and reagents. Ensure your reaction vessel is thoroughly dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Decomposition/Tarrying: The product appears as a dark, tarry substance.

    • Cause: As mentioned previously, this is typically due to excessive heat and/or the presence of strong, unneutralized acid.[1]

    • Solution: Lower the reaction temperature and ensure an effective base is present in sufficient quantity throughout the reaction.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low product yield in your synthesis.

G start Low Product Yield Observed check_sm Check Starting Material Purity (NMR, MP) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok sm_impure Purify Starting Material (Recrystallization / Chromatography) check_sm->sm_impure Impure monitor_rxn Monitor Reaction by TLC/HPLC sm_ok->monitor_rxn Pure sm_impure->start no_progress No Progress / Slow Reaction monitor_rxn->no_progress sm_consumed Starting Material Consumed, Still Low Yield monitor_rxn->sm_consumed optimize_temp Increase Temperature Incrementally (e.g., +10 °C) no_progress->optimize_temp Yes optimize_base Screen Alternative Bases (e.g., K2CO3, DIPEA) optimize_temp->optimize_base success Optimized Conditions Achieved optimize_base->success check_workup Investigate Workup Procedure (Product loss during extraction/purification?) sm_consumed->check_workup Yes check_workup->success

Caption: Troubleshooting Decision Tree for Low Yield.

Experimental Protocol: Amination of 2,4-Dichloro-5-methoxypyrimidine

This protocol is a representative example. Specific quantities and conditions should be optimized for your specific setup.

Materials:

  • 2,4-Dichloro-5-methoxypyrimidine

  • Ammonium Hydroxide (28-30% solution)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-methoxypyrimidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (N₂) to create a solution with a concentration of approximately 0.2 M.

  • Nucleophile Addition: Add ammonium hydroxide solution (1.5 eq) dropwise to the stirring mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system) every hour. The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.

References

Technical Support Center: Navigating the Chemistry of 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-methoxypyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis and derivatization of this versatile building block. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively design more robust synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three main sites susceptible to reaction:

  • The C2-Chloro Group: This is the most common site for nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide variety of functional groups.

  • The C4-Amino Group: This primary amine can act as a nucleophile, potentially leading to N-alkylation, N-acylation, or participation in condensation reactions. It can also influence the reactivity of the pyrimidine ring through its electron-donating nature.

  • The C5-Methoxy Group: While generally more stable than the chloro group, the methoxy group can be cleaved under certain, typically acidic, conditions to yield a hydroxyl group.

Q2: How stable is this compound under acidic and basic conditions?

A2: The stability is condition-dependent:

  • Acidic Conditions: Strong acids, particularly hydrobromic acid, can lead to the cleavage of the C5-methoxy group, resulting in the formation of 2-chloro-5-hydroxypyrimidin-4-amine[1].

  • Basic Conditions: The presence of a base can promote the nucleophilicity of the C4-amino group, potentially leading to intermolecular side reactions. Strong aqueous bases can also promote the hydrolysis of the C2-chloro group.

Q3: What are the key considerations for storage of this compound?

A3: To ensure the integrity of this compound, it should be stored in a cool, dry place, protected from light and moisture. The presence of moisture can lead to gradual hydrolysis of the reactive chloro group.

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides a detailed analysis of common side reactions, their mechanisms, and actionable troubleshooting protocols.

Issue 1: Formation of Hydroxylated Impurity (Hydrolysis)

Symptom: You observe a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (M-Cl+OH). This impurity is often more polar than the starting material on TLC.

Causality: The pyrimidine ring is electron-deficient, making the C2 position susceptible to nucleophilic attack. Water, especially in the presence of a base or at elevated temperatures, can act as a nucleophile, displacing the chloride to form the corresponding 2-hydroxypyrimidine derivative.

Troubleshooting Protocol: Minimizing Hydrolysis

  • Rigorous Drying of Solvents and Reagents:

    • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent.

    • Ensure all reagents, including amines and bases, are anhydrous. Solid reagents can be dried in a vacuum oven.[2]

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[2]

  • Choice of Base:

    • If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of hydroxide-containing bases.

  • Temperature Control:

    • Run the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis.

  • Aqueous Workup:

    • If an aqueous workup is necessary, perform it with cold solutions and minimize the contact time. Prompt extraction into an organic solvent is recommended.

Workflow for Preventing Hydrolysis

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Post-Reaction Workup Dry_Glassware Oven-dry all glassware Dry_Solvents Use anhydrous solvents Dry_Glassware->Dry_Solvents Dry_Reagents Ensure reagents are dry Dry_Solvents->Dry_Reagents Inert_Atmosphere Maintain inert atmosphere (N2/Ar) Dry_Reagents->Inert_Atmosphere Low_Temp Control temperature (lowest effective) Inert_Atmosphere->Low_Temp Base_Choice Use non-nucleophilic base Low_Temp->Base_Choice Cold_Workup Use cold aqueous solutions Base_Choice->Cold_Workup Quick_Extraction Minimize contact time Cold_Workup->Quick_Extraction

Caption: Workflow for minimizing hydrolysis side reactions.

Issue 2: Formation of Dimeric/Oligomeric Byproducts (Self-Condensation)

Symptom: You observe high molecular weight impurities in your mass spectrum, often corresponding to multiples of the starting material minus HCl. These byproducts are typically less soluble and may appear as baseline material or distinct spots with very low Rf on TLC.

Causality: this compound possesses both a nucleophilic site (the C4-amino group) and an electrophilic site (the C2-carbon bearing the chloro group). Under certain conditions, one molecule can attack another in an intermolecular SNAr reaction, leading to the formation of dimers or larger oligomers. This is often promoted by heat and the presence of a base that can deprotonate the amino group, increasing its nucleophilicity.

Troubleshooting Protocol: Preventing Dimerization

  • Control Stoichiometry and Addition Rate:

    • When reacting with an external nucleophile, add the this compound slowly to a solution of the nucleophile. This maintains a low concentration of the starting material, favoring the desired intermolecular reaction over self-condensation.

  • Protecting Group Strategy:

    • If self-condensation is a persistent issue, consider protecting the C4-amino group (e.g., as a Boc-carbamate). The protecting group can be removed in a subsequent step.

  • Optimize Base and Temperature:

    • Avoid using an excessive amount of a strong base.

    • Run the reaction at lower temperatures to reduce the rate of the competing self-condensation reaction.

Reaction Pathways: Desired vs. Side Reaction

cluster_desired Desired Reaction cluster_side Side Reaction (Dimerization) Start_Desired This compound Product Desired Product Start_Desired->Product + NuH (Base, Solvent) Nu Nucleophile (NuH) Start_Side1 This compound Dimer Dimer Byproduct Start_Side1->Dimer Self-condensation (Heat, Base) Start_Side2 Another Molecule

Caption: Competing reaction pathways for this compound.

Issue 3: Unexpected Formation of a Hydroxypyrimidine (Demethylation)

Symptom: You observe a byproduct with a mass corresponding to the loss of a methyl group and the gain of a hydrogen (M-14). This is particularly prevalent in reactions run under acidic conditions.

Causality: The C5-methoxy group is susceptible to cleavage by strong acids, particularly Lewis acids or strong protic acids like HBr. This proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by the conjugate base of the acid.

Troubleshooting Protocol: Preventing Demethylation

  • Avoid Strong Acidic Conditions:

    • If acidic conditions are required, use weaker acids or buffer the reaction mixture. .

  • Alternative Reagents:

    • If a reaction typically requires a Lewis acid that is known to cause ether cleavage, screen for milder alternatives.

  • Temperature Control:

    • Ether cleavage is often temperature-dependent. Running the reaction at a lower temperature may disfavor this side reaction.

Quantitative Data on Side Product Formation

Side ReactionConditions Favoring FormationTypical Impurity LevelPrevention Strategy
Hydrolysis Aqueous base, high temperature5-20%Use anhydrous conditions, non-nucleophilic base
Dimerization High concentration, strong base, heat10-30%Slow addition, protecting group, lower temperature
Demethylation Strong acid (e.g., HBr), heat5-15%[1]Avoid strong acids, use milder conditions

Section 3: Purification Strategies

Q: How can I effectively remove these common byproducts?

A: A combination of techniques is often most effective:

  • Crystallization: If your desired product is a solid, crystallization is an excellent method for removing more soluble impurities like dimers and some hydroxylated byproducts. Experiment with a range of solvent systems.

  • Column Chromatography: Silica gel chromatography is a versatile tool for separating compounds with different polarities.

    • Hydroxylated Byproducts: These are typically more polar and will have a lower Rf than your product.

    • Dimeric Byproducts: These may be less polar or have similar polarity to the starting material, requiring careful optimization of the eluent system.

  • Acid-Base Extraction:

    • The basicity of the C4-amino group and the pyrimidine ring nitrogens can be exploited. The desired product can often be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous layer and re-extracting.

References

Addressing stability issues of 2-Chloro-5-Methoxypyrimidin-4-Amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Chloro-5-methoxypyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to provide direct, actionable advice for your experiments.

Introduction: Understanding the Stability of this compound

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its chemical structure, featuring a pyrimidine ring substituted with a chloro group, an amino group, and a methoxy group, dictates its reactivity and stability profile. The electron-withdrawing nature of the chlorine atom and the pyrimidine ring makes the 2-position susceptible to nucleophilic substitution, which is the primary pathway for degradation in solution. This guide will help you navigate the challenges associated with its handling and use.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues related to the stability of this compound in solution.

Q1: My freshly prepared solution of this compound shows an unexpected peak in the HPLC analysis. What could be the cause?

A1: The appearance of an unexpected peak in a freshly prepared solution can be attributed to a few factors:

  • Solvent Contamination: Ensure the use of high-purity, HPLC-grade solvents. Contaminants in the solvent can react with the compound or interfere with the analysis.

  • Glassware Contamination: Thoroughly clean all glassware to remove any residual acids, bases, or other reactive species that could induce degradation.

  • Rapid Onset of Degradation: Depending on the solvent and ambient conditions (light, temperature), degradation can begin almost immediately upon dissolution. The primary suspect for a degradation product would be the hydrolysis product where the chlorine at the 2-position is replaced by a hydroxyl group.

Troubleshooting Steps:

  • Prepare a fresh solution using a new bottle of high-purity solvent and meticulously cleaned glassware.

  • Analyze the new solution immediately by HPLC.

  • If the peak persists, it may be an inherent impurity in the starting material. Review the certificate of analysis (CoA) from your supplier.

Q2: I've noticed a gradual decrease in the purity of my this compound stock solution over time. What is the likely cause and how can I prevent it?

A2: A gradual decrease in purity is most commonly due to hydrolysis or solvolysis. The chlorine atom on the pyrimidine ring is susceptible to nucleophilic attack by water (hydrolysis) or other protic solvents like methanol or ethanol (solvolysis).[1] This results in the formation of 2-hydroxy-5-methoxypyrimidin-4-amine or the corresponding 2-alkoxy derivative.

Preventative Measures:

  • Solvent Choice: For stock solutions, prioritize the use of aprotic solvents such as DMSO or DMF. If your experimental design requires a protic solvent, prepare the solution fresh immediately before use.

  • Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, in tightly sealed containers to minimize exposure to moisture and air.

  • Protection from Light: Store solutions in amber vials or wrap them in aluminum foil to protect them from light, as photolytic degradation can also occur.

Q3: How do pH and temperature affect the stability of this compound in aqueous solutions?

A3: Both pH and temperature can significantly accelerate the degradation of this compound in aqueous solutions.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the 2-chloro group. Under acidic conditions, protonation of the pyrimidine ring can further activate the C2 position towards nucleophilic attack by water. Under basic conditions, hydroxide ions are strong nucleophiles that can directly displace the chloride. It is advisable to maintain the pH of aqueous solutions as close to neutral as possible, if experimentally feasible.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, it is recommended to keep solutions of this compound cool and to avoid prolonged heating.

Q4: What are the expected degradation products of this compound?

A4: The primary and most anticipated degradation products result from the nucleophilic substitution of the chlorine atom at the 2-position.

  • Hydrolysis Product: In the presence of water, the main degradation product is 2-hydroxy-5-methoxypyrimidin-4-amine.

  • Solvolysis Products: In alcoholic solvents like methanol or ethanol, the corresponding 2-methoxy or 2-ethoxy derivatives will be formed.

  • Photodegradation Products: While specific photodegradation pathways for this compound are not well-documented, related chloropyrimidines can undergo complex reactions under UV light, potentially leading to dechlorination or ring rearrangement.

The following diagram illustrates the primary degradation pathway through hydrolysis:

G This compound This compound 2-Hydroxy-5-methoxypyrimidin-4-amine 2-Hydroxy-5-methoxypyrimidin-4-amine This compound->2-Hydroxy-5-methoxypyrimidin-4-amine H2O (Hydrolysis)

Caption: Primary hydrolysis degradation pathway.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

To ensure the longevity and purity of your compound, adhere to the following storage and handling procedures:

ParameterRecommendationRationale
Solid Storage Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture and air, which can lead to slow hydrolysis of the solid over time.
Solution Storage Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C in small aliquots, and protect from light.Aprotic solvents prevent solvolysis, and low temperatures slow down degradation kinetics. Small aliquots prevent multiple freeze-thaw cycles.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.As a precaution against inhalation and skin contact.
Protocol 2: Preparation of Stock Solutions for Optimal Stability
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial to achieve the desired concentration. If necessary, gently vortex or sonicate to ensure complete dissolution.

  • Storage: If the solution is not for immediate use, aliquot it into smaller, single-use volumes in amber vials. Purge the vials with an inert gas (argon or nitrogen) before sealing. Store at -20°C or -80°C.

Protocol 3: A Starting Point for HPLC Purity Analysis
HPLC ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).
Injection Volume 5-10 µL

Method Development Notes:

  • The gradient profile will need to be optimized to achieve good separation between the parent compound and any potential impurities or degradants.

  • Mass spectrometry (LC-MS) can be coupled with this method to identify unknown peaks.

Protocol 4: Forced Degradation Study to Assess Stability

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[1]

G cluster_0 Stress Conditions cluster_1 Analysis Acidic Hydrolysis\n(0.1 M HCl, 60°C) Acidic Hydrolysis (0.1 M HCl, 60°C) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Acidic Hydrolysis\n(0.1 M HCl, 60°C)->HPLC/LC-MS Analysis Basic Hydrolysis\n(0.1 M NaOH, 60°C) Basic Hydrolysis (0.1 M NaOH, 60°C) Basic Hydrolysis\n(0.1 M NaOH, 60°C)->HPLC/LC-MS Analysis Oxidative Degradation\n(3% H2O2, RT) Oxidative Degradation (3% H2O2, RT) Oxidative Degradation\n(3% H2O2, RT)->HPLC/LC-MS Analysis Thermal Degradation\n(80°C, solid) Thermal Degradation (80°C, solid) Thermal Degradation\n(80°C, solid)->HPLC/LC-MS Analysis Photolytic Degradation\n(UV light, solution) Photolytic Degradation (UV light, solution) Photolytic Degradation\n(UV light, solution)->HPLC/LC-MS Analysis Stock Solution\n(1 mg/mL in Aprotic Solvent) Stock Solution (1 mg/mL in Aprotic Solvent) Stock Solution\n(1 mg/mL in Aprotic Solvent)->Acidic Hydrolysis\n(0.1 M HCl, 60°C) Stock Solution\n(1 mg/mL in Aprotic Solvent)->Basic Hydrolysis\n(0.1 M NaOH, 60°C) Stock Solution\n(1 mg/mL in Aprotic Solvent)->Oxidative Degradation\n(3% H2O2, RT) Solid Compound Solid Compound Solid Compound->Thermal Degradation\n(80°C, solid) Solution in Photostable Solvent Solution in Photostable Solvent Solution in Photostable Solvent->Photolytic Degradation\n(UV light, solution)

Caption: Workflow for a forced degradation study.

  • Prepare a stock solution of this compound at 1 mg/mL in an aprotic solvent like acetonitrile.

  • Apply Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours. Dissolve a portion in the initial solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound in a photostable solvent (e.g., acetonitrile) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by your developed HPLC or LC-MS method to identify and quantify the degradation products.

Summary of Key Stability Considerations

FactorKey ConsiderationMitigation Strategy
Solvent Protic solvents (water, alcohols) can cause hydrolysis/solvolysis.Use aprotic solvents (DMSO, DMF) for stock solutions. Prepare aqueous solutions fresh.
pH Both acidic and basic conditions accelerate hydrolysis.Maintain aqueous solutions near neutral pH if possible.
Temperature Higher temperatures increase the rate of degradation.Store solutions at low temperatures (-20°C to -80°C) and avoid heating.
Light Exposure to UV light may cause photodegradation.Store solid and solutions protected from light (amber vials, foil).

By understanding the inherent reactivity of this compound and implementing these handling and storage best practices, you can significantly improve the reliability and reproducibility of your experimental results.

References

Technical Support Center: Troubleshooting Low Conversion in Cross-Coupling Reactions of 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2-Chloro-5-Methoxypyrimidin-4-Amine in palladium-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges, particularly low conversion rates, encountered during Suzuki-Miyaura and Buchwald-Hartwig couplings. Our focus is on providing not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Section 1: Foundational FAQs

Q1: What are the primary chemical properties of this compound that influence its reactivity in cross-coupling?

The reactivity of this substrate is governed by a combination of electronic and steric factors:

  • Electron-Deficient Pyrimidine Ring: The pyrimidine core is inherently electron-deficient due to the two nitrogen atoms. This property generally makes the C-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst compared to chloroarenes like chlorobenzene.[1]

  • C2-Position of the Chlorine: The chlorine atom is located at the 2-position, which is highly activated towards nucleophilic attack and oxidative addition. However, site selectivity can be an issue in more complex pyrimidines.[2][3]

  • Electron-Donating Groups (EDGs): The substrate possesses two EDGs: a primary amine (-NH₂) at C4 and a methoxy group (-OCH₃) at C5. These groups increase the electron density of the ring, which can slightly counteract the ring's inherent electron deficiency. More importantly, the free amine at C4 can act as a potential coordinating ligand to the palladium center, which may lead to catalyst inhibition if not managed properly with appropriate ligand selection.

Q2: Which cross-coupling reactions are most commonly and effectively performed with this substrate?

Given its structure as a heteroaryl halide, this compound is an excellent substrate for several cornerstone palladium-catalyzed reactions used extensively in pharmaceutical and materials chemistry:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with aryl, heteroaryl, or vinyl boronic acids or esters. This is one of the most robust and widely used methods.[4][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a wide variety of primary and secondary amines. This reaction is critical for synthesizing complex aniline and amine derivatives.[6][7]

Section 2: Troubleshooting Low Yield and Reaction Failure

This section addresses the most common and frustrating issue: low conversion of the starting material. We will proceed from initial checks for a completely failed reaction to optimizing a sluggish one.

Problem Scenario 1: The reaction shows no product formation. TLC/LC-MS analysis reveals only unreacted starting material.

This scenario points to a fundamental failure in one of the core components of the catalytic cycle.

Q: My reaction has failed to initiate. What are the most likely causes and how should I troubleshoot?

A failed reaction is typically due to an inactive catalyst, improper reaction conditions, or incorrect reagent choice. The following workflow provides a systematic approach to diagnosis.

G start Reaction Failure: Only Starting Material Observed cat_check Is the Catalyst Active? start->cat_check cond_check Are Reaction Conditions Correct? cat_check->cond_check No cat_sol 1. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable precatalyst (e.g., XPhos Pd G3). 2. Ensure rigorous inert atmosphere (N₂ or Ar). 3. Degas solvents thoroughly. cat_check->cat_sol Yes reagent_check Are Reagents Appropriate? cond_check->reagent_check No cond_sol 1. Increase temperature; C-Cl activation can be slow (start at 80-110 °C). 2. Check solvent purity (must be anhydrous). 3. Ensure proper stirring. cond_check->cond_sol Yes reagent_sol 1. Verify base strength and solubility. 2. Confirm ligand is suitable for heteroaryl chlorides. 3. Check purity of coupling partner. reagent_check->reagent_sol Yes

Caption: Troubleshooting workflow for a failed reaction.

Detailed Breakdown:

  • Catalyst Inactivity: The most common culprit.

    • Cause: The active Pd(0) species was never generated or was immediately quenched by oxygen. Using Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires in-situ reduction, which can be inefficient.

    • Solution:

      • Use a Precatalyst: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are air-stable solids that reliably generate the active Pd(0) species under reaction conditions.[7]

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Purge the reaction vessel thoroughly with nitrogen or argon. Use Schlenk line or glovebox techniques for best results.[8]

      • Degas Solvents: Solvents must be rigorously deoxygenated. A subsurface sparge with argon for 20-30 minutes is highly effective.[9][10][11]

  • Inappropriate Ligand Choice:

    • Cause: The activation of aryl chlorides, especially electron-rich ones, requires specific ligands. Simple ligands like PPh₃ are often insufficient.

    • Solution: Employ electron-rich, sterically hindered biarylphosphine ligands. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][12]

Recommended Ligands for this compound
Ligand Class Specific Examples
Buchwald Biarylphosphines XPhos, SPhos, RuPhos, tBuBrettPhos
Ferrocene-Based dppf (1,1'-Bis(diphenylphosphino)ferrocene)
Carbene Ligands (NHCs) IPr, SIMes
  • Incorrect Base Selection:

    • Cause: The base plays a critical role in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[13] An inappropriate base can be too weak, insoluble, or cause side reactions.

    • Solution: Use a strong, non-nucleophilic base. The choice of base can be solvent-dependent.

Recommended Bases
Base Typical Solvents Comments
Cs₂CO₃ (Cesium Carbonate)Toluene, Dioxane, DMFExcellent general-purpose base due to high solubility of its salts. Often a top choice.[14][15]
K₃PO₄ (Potassium Phosphate)Toluene, Dioxane (often with water)A strong base commonly used in Suzuki couplings. Can be used as a fine powder or aqueous solution.
NaOtBu / KOtBu (Alkoxides)Toluene, Dioxane, THFVery strong bases, standard for Buchwald-Hartwig aminations. Must be handled under inert gas. Can promote side reactions if moisture is present.[6]
Problem Scenario 2: The reaction is sluggish, stalling at low-to-moderate conversion (<50%).

This indicates that the catalyst is active initially but is either decomposing over time or the reaction conditions are suboptimal for sustained turnover.

Q: My reaction starts but stalls before completion. What are the likely causes of catalyst death or low turnover?

  • Catalyst Decomposition:

    • Cause: The active catalytic species is not stable under the reaction conditions, often at elevated temperatures. This can be due to ligand dissociation or side reactions.

    • Solution:

      • Optimize Ligand:Palladium Ratio: A slight excess of ligand (e.g., 1.1-2.0 equivalents relative to Pd) can sometimes stabilize the catalyst.

      • Use a More Robust Ligand: Ligands from the Buchwald family are specifically designed for high thermal stability and resistance to degradation.[4]

      • Lower the Temperature: If possible, run the reaction at the lowest temperature that allows for reasonable conversion rates (e.g., 80-90 °C instead of 110 °C).

  • Side Reactions and Byproduct Formation:

    • Cause: The substrate or coupling partners are undergoing undesired transformations that consume reagents or generate inhibitors.

    • Hydrolysis (C-Cl → C-OH): The chloro group can be displaced by hydroxide, especially at high temperatures with strong bases like KOtBu and trace water. This forms the corresponding pyrimidinone.[16]

      • Solution: Use rigorously dried solvents and reagents. Consider a non-hydroxide base like Cs₂CO₃ or K₃PO₄.

    • Protodehalogenation (C-Cl → C-H): The chloro group is replaced by a hydrogen atom.

      • Solution: This can arise from various pathways. Ensure your amine or boronic acid coupling partner is pure and that the reaction is free of moisture and other protic sources.

    • Homocoupling (Suzuki): The boronic acid couples with itself to form a biaryl byproduct.

      • Solution: This is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed. It can also indicate that transmetalation is slow compared to other pathways; changing the base or solvent system can help.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Conversion (<50%) cause1 Catalyst Decomposition start->cause1 cause2 Hydrolysis Side Reaction (C-Cl -> C-OH) start->cause2 cause3 Protodehalogenation (C-Cl -> C-H) start->cause3 sol1 Use more robust ligand (e.g., XPhos) Optimize Ligand:Pd ratio Lower reaction temperature cause1->sol1 sol2 Use anhydrous solvents/reagents Switch to non-hydroxide base (e.g., Cs₂CO₃, K₃PO₄) cause2->sol2 sol3 Ensure rigorous inert atmosphere Check purity of coupling partner Use anhydrous conditions cause3->sol3

Caption: Common causes and solutions for stalled reactions.

Section 3: Recommended Starting Protocols

These protocols are intended as robust starting points. Optimization may be required for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroarylboronic Acid (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst, 2-4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene), degassed

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the boronic acid, and the base.

  • Add the palladium precatalyst (and ligand, if separate).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.3 equiv)

  • Palladium Precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane), anhydrous and degassed

Procedure:

  • In a glovebox, add the base to an oven-dried Schlenk flask or vial.

  • Outside the glovebox (under a positive flow of inert gas), add the this compound, the palladium precatalyst.

  • Seal the vessel, then add the anhydrous, degassed solvent followed by the liquid amine coupling partner via syringe. If the amine is a solid, add it in the glovebox with the base.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product.

Section 4: Purification FAQs

Q: My coupled product streaks badly during silica gel chromatography, leading to poor separation and low recovery. What can I do?

This is a common issue for amine-containing products, as the basic nitrogen atoms interact strongly with the acidic silica gel.

  • Solution 1: Modify the Eluent. Add a small amount of a basic modifier to your solvent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (for highly polar systems) will neutralize the acidic sites on the silica, allowing for much cleaner elution.

  • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina for your column chromatography instead of silica gel.

  • Solution 3: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and back-extract your pure product into a fresh organic layer. This is a highly effective purification technique for basic compounds.[17][18][19]

References

Technical Support Center: Catalyst Selection and Optimization for 2-Chloro-5-Methoxypyrimidin-4-Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Chloro-5-Methoxypyrimidin-4-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common cross-coupling reactions. The unique electronic nature of this substrate, featuring an electron-donating amine and methoxy group, alongside a chloro leaving group, presents specific challenges and opportunities in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity considerations for this compound in palladium-catalyzed cross-coupling reactions?

The reactivity of this compound is primarily dictated by the electronic properties of its substituents. The pyrimidine ring is inherently electron-deficient, which generally facilitates nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. However, the presence of two electron-donating groups, the 4-amino and 5-methoxy groups, increases the electron density of the ring. This increased electron density can deactivate the C-Cl bond towards oxidative addition, making it less reactive than unsubstituted or electron-deficient chloropyrimidines.[1] Therefore, a highly active catalyst system is often required to achieve efficient coupling.

Q2: How do the amino and methoxy groups on the pyrimidine ring influence catalyst and ligand selection?

The electron-donating nature of the amino and methoxy groups necessitates the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly active, low-coordinate Pd(0) species that can readily undergo oxidative addition with the electron-rich aryl chloride.[2] Furthermore, the amino group can act as a potential coordinating ligand to the palladium center, which can sometimes inhibit catalysis.[3] The use of bulky ligands helps to prevent catalyst inhibition by sterically hindering the coordination of the aminopyrimidine substrate to the palladium center.

Q3: What are the most common side reactions observed in cross-coupling reactions with this substrate?

The most prevalent side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 5-methoxypyrimidin-4-amine. This can be promoted by certain bases and ligands.[4]

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures.[5][6]

  • Homocoupling: The coupling of two boronic acid molecules in Suzuki-Miyaura reactions or two amine molecules in Buchwald-Hartwig aminations can occur, particularly if the oxidative addition or reductive elimination steps are slow.[7]

  • Catalyst Deactivation: The formation of inactive palladium species, such as palladium black, can reduce the catalyst's efficiency.[7]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. However, coupling this compound can be challenging.

Issue 1: Low to No Product Yield

Diagram 1: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low/No Yield catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions Yes catalyst_check Screen Ligands: - Bulky biarylphosphines (e.g., XPhos, SPhos) - Use a pre-catalyst (e.g., G2, G3) Increase Catalyst Loading (2-5 mol%) catalyst->catalyst_check No reagents Are Reagents of Good Quality? conditions->reagents Yes conditions_check Optimize Base: - K3PO4 or Cs2CO3 are often effective Optimize Solvent: - Anhydrous, degassed dioxane/water or toluene/water Optimize Temperature: - Gradually increase from 80°C to 110°C conditions->conditions_check No reagents_check Check Boronic Acid Quality: - Use fresh, high-purity boronic acid Ensure Inert Atmosphere: - Thoroughly degas solvents and use Schlenk techniques reagents->reagents_check No solution Improved Yield reagents->solution Yes catalyst_check->start conditions_check->start reagents_check->start

Caption: A decision tree for troubleshooting low product yield.

Possible Causes & Solutions:

  • Inactive Catalyst System: The electron-rich nature of the substrate requires a highly active catalyst.

    • Solution: Employ sterically demanding, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] Consider using palladium pre-catalysts (e.g., XPhos Pd G2 or G3) which can provide more consistent generation of the active Pd(0) species.[8] Increase the catalyst loading to 2-5 mol%.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: A screening of bases is recommended. While stronger bases like NaOt-Bu can be effective, they may also promote side reactions. Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often a good starting point.[3] Anhydrous, degassed solvents such as 1,4-dioxane/water or toluene/water mixtures are commonly used.[9] The reaction temperature may need to be optimized, typically in the range of 80-110°C.

  • Poor Reagent Quality: Degradation of the boronic acid or the presence of oxygen can inhibit the reaction.

    • Solution: Use fresh, high-purity boronic acid. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed to prevent catalyst oxidation.[6]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystsPre-catalysts offer better stability and activity.[8]
Ligand XPhos, SPhos, RuPhos (1-2 eq. to Pd)Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[2]
Base K₃PO₄, Cs₂CO₃ (2-3 eq.)Weaker bases can minimize side reactions like protodeboronation.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (degassed)Aqueous mixtures can facilitate the transmetalation step.[9]
Temperature 80-110 °CHigher temperatures may be needed but can also increase side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. The presence of the free amino group on the pyrimidine ring can complicate this reaction.

Issue 2: Catalyst Poisoning and Deactivation

Diagram 2: Mechanism of Catalyst Poisoning by Aminopyrimidine

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Inactive Complex Inactive Pd-Aminopyrimidine Complex Pd(0)L2->Inactive Complex Coordination of Substrate's Amino Group Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination

Caption: The aminopyrimidine substrate can act as a ligand, forming an inactive complex and inhibiting the catalytic cycle.

Possible Causes & Solutions:

  • Substrate Inhibition: The exocyclic amino group of this compound can coordinate to the palladium center, leading to the formation of an inactive catalyst complex.[10]

    • Solution: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is critical.[11] These ligands create a sterically hindered environment around the palladium atom, which disfavors the coordination of the aminopyrimidine substrate while still allowing for the desired catalytic cycle to proceed.

  • Impurity-Induced Poisoning: Impurities in the starting materials or solvents, such as sulfur-containing compounds, can irreversibly bind to the palladium catalyst and deactivate it.

    • Solution: Ensure the use of high-purity reagents and solvents. If catalyst poisoning is suspected, purification of the starting materials may be necessary.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, RuPhos, BrettPhos (1-2 eq. to Pd)Bulky ligands are essential to prevent substrate inhibition.[11]
Base NaOt-Bu, LHMDS, K₃PO₄ (1.5-2.5 eq.)Strong, non-nucleophilic bases are typically required.[10]
Solvent Toluene, Dioxane, THF (anhydrous, degassed)Aprotic solvents are generally preferred.
Temperature Room Temperature to 100 °COptimization is often required; start at a lower temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.5 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat to the desired temperature (e.g., 80-100 °C), stirring vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify as described for the Suzuki-Miyaura coupling.

References

Technical Support Center: Analytical Methods for Monitoring 2-Chloro-5-Methoxypyrimidin-4-Amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring chemical reactions involving 2-Chloro-5-Methoxypyrimidin-4-Amine. We will explore the nuances of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to ensure accurate and reliable reaction monitoring for researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of Reaction Monitoring

Monitoring the conversion of this compound to its desired product is critical for process optimization, yield determination, and impurity profiling. The choice of analytical technique is paramount and depends on the specific reaction conditions, the properties of the reactants and products, and the desired level of quantitative accuracy.

A typical reaction might involve the nucleophilic substitution of the chlorine atom. A thorough understanding of the physicochemical properties of the starting material, intermediates, and the final product is the first step in developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Analysis
Molecular FormulaC₅H₆ClN₃OInfluences mass spectrometry analysis.
Molecular Weight159.57 g/mol Affects retention in size-exclusion chromatography and mass spectrometry.
PolarityModerately PolarGuides the selection of TLC and HPLC mobile and stationary phases.
UV AbsorbanceThe pyrimidine ring provides UV absorbance.[1][2]Enables detection by UV-Vis detectors in HPLC and TLC.
VolatilityLow to ModerateGC analysis may require derivatization to enhance volatility.[3][4]
Thermal StabilityModeratePotential for degradation at high GC inlet temperatures.

Section 2: Thin-Layer Chromatography (TLC) - The First Line of Analysis

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. Its simplicity and speed allow for quick checks of starting material consumption and product formation.

FAQ: TLC Troubleshooting

Question: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

Answer: Spot streaking is a common issue that can obscure results. Here are the primary causes and their solutions:

  • Sample Overloading: Applying too much sample is a frequent cause of streaking.[5][6]

    • Solution: Dilute your sample before spotting. Aim for a spot size of 1-2 mm in diameter.

  • Inappropriate Solvent System: If the mobile phase is too polar, it can cause streaking. Conversely, a solvent system that is not polar enough will result in compounds remaining at the baseline.[6]

    • Solution: Optimize your mobile phase. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) between 0.2 and 0.8.

  • Sample Acidity or Basicity: The basic amine group in this compound can interact with the acidic silica gel, leading to tailing or streaking.[7]

    • Solution: Add a small amount of a basic modifier, like triethylamine (0.1-2.0%) or a few drops of ammonia, to your mobile phase to improve spot shape.[7]

  • High Boiling Point Solvents: If the reaction is in a high boiling point solvent like DMF or DMSO, it can cause smearing on the TLC plate.[8]

    • Solution: After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing it.[8]

Workflow for TLC Method Development:

TLC_Workflow A 1. Select Stationary Phase (e.g., Silica Gel 60 F254) B 2. Prepare Sample (Dilute in an appropriate solvent) A->B C 3. Spot Plate (1-2 mm diameter) B->C D 4. Choose Initial Mobile Phase (e.g., 7:3 Hexane:Ethyl Acetate) C->D E 5. Develop Plate D->E F 6. Visualize (UV light, staining) E->F G 7. Analyze Results (Calculate Rf values) F->G H 8. Optimize Mobile Phase (Adjust polarity for Rf 0.2-0.8) G->H H->D Iterate

Caption: A typical workflow for developing a TLC method.

Section 3: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insight

HPLC is the workhorse for quantitative analysis in pharmaceutical development, offering superior resolution, sensitivity, and reproducibility. A well-developed HPLC method can separate the starting material, product, and any impurities, allowing for accurate determination of reaction conversion and purity.

FAQ: HPLC Troubleshooting

Question: I'm seeing peak tailing for this compound in my reversed-phase HPLC method. What's the problem?

Answer: Peak tailing for basic compounds is often caused by secondary interactions with the stationary phase.[9][10][11][12] Here's a breakdown of the likely causes and solutions:

  • Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic amine group of your molecule, causing peak tailing.[9][11][12][13]

    • Solution 1: Use a Base-Deactivated/End-capped Column: Modern HPLC columns are often "end-capped" to minimize free silanol groups. Using a column designed for analyzing basic compounds is highly recommended.[12][13]

    • Solution 2: Mobile Phase Modifier: Adding a competing base like triethylamine (0.1% for basic analytes) to the mobile phase can mask the silanol groups.[9]

    • Solution 3: Adjust pH: Lowering the mobile phase pH (e.g., to 2-3 with formic or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with your analyte.[9][12]

  • Column Overload: Injecting too much sample can lead to peak distortion.[9]

    • Solution: Dilute the sample or reduce the injection volume.[9]

  • Column Degradation or Contamination: Over time, columns can degrade or become contaminated, leading to poor peak shape.[9][11]

    • Solution: Flush the column with a strong solvent.[9] If performance doesn't improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[11][12]

Table 2: Starting HPLC Method Parameters for this compound

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA good starting point for moderately polar compounds.[14][15]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier.
Gradient 5% to 95% B over 15 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[15][16]
Column Temperature 30 °CProvides good efficiency and reproducibility.[15]
Detection UV at 254 nmThe pyrimidine ring should have strong absorbance at this wavelength.
Injection Volume 5 µLA small injection volume to prevent overload.

Section 4: Gas Chromatography (GC) - An Alternative for Volatile Analogs

GC is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC can be an excellent choice if the reaction product is more volatile or if derivatization is employed.[3][4][17]

FAQ: GC Troubleshooting

Question: My this compound peak is broad or doesn't appear at all in my GC analysis. What's happening?

Answer: This is a common challenge when analyzing polar, nitrogen-containing compounds by GC.[3][4] The issues often stem from the compound's properties and its interaction with the GC system.

  • Low Volatility and Polarity: The compound may not be volatile enough to be effectively vaporized and transported through the column. The polar amine group can also lead to poor peak shape.[4]

    • Solution: Derivatization: Convert the amine group to a less polar, more volatile derivative.[3][4][17] A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group.[4][17]

  • Thermal Degradation: The compound may be degrading in the hot GC inlet.

    • Solution: Lower the inlet temperature, but ensure it's high enough for complete vaporization.

  • Adsorption: The polar amine group can adsorb to active sites in the GC inlet liner or on the column, leading to peak broadening or complete loss of the peak.[3]

    • Solution 1: Use a Deactivated Inlet Liner: Employ a liner that has been treated to minimize active sites.

    • Solution 2: Choose an Appropriate Column: A column with a stationary phase designed for amine analysis is recommended.

Logical Flow for Deciding on GC Analysis:

GC_Decision_Tree A Is the analyte thermally stable and sufficiently volatile? B Direct GC Analysis A->B Yes C Consider Derivatization A->C No D Is a suitable derivatization reagent available? C->D E Proceed with Derivatization and GC Analysis D->E Yes F GC may not be the optimal technique. Consider HPLC. D->F No

Caption: A decision tree for employing GC analysis.

Section 5: Method Validation and Best Practices

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. Key validation parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically addressing potential issues and following good analytical practices, you can develop robust and reliable methods for monitoring reactions involving this compound, leading to improved process control and higher quality products.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Chloro-5-Methoxypyrimidin-4-Amine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds derived from versatile scaffolds like 2-Chloro-5-Methoxypyrimidin-4-Amine, precise structural validation is not merely a quality control step but a critical gateway to understanding biological activity and developing intellectual property. This guide provides an in-depth comparison of the primary analytical techniques for structural validation, establishing Single-Crystal X-ray Crystallography (SC-XRD) as the definitive "gold standard." We present a holistic view by detailing the principles and experimental protocols for SC-XRD and comparing its performance with essential orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS). Through a practical, field-proven perspective, this document equips researchers, scientists, and drug development professionals with the rationale to select and execute the most appropriate validation strategies for their synthesized pyrimidine derivatives.

Introduction: The Imperative of Structural Certainty

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of this compound are key intermediates, offering multiple reaction sites for diversification in the hunt for new bioactive molecules.[1][4] However, synthetic reactions, particularly those involving complex heterocyclic systems, can yield unexpected isomers or rearrangement products. An assumed structure is a liability; an empirically proven structure is an asset.

This guide addresses the critical need for robust structural validation. While techniques like NMR and MS provide essential information about connectivity and composition, only Single-Crystal X-ray Crystallography (SC-XRD) provides a direct, unambiguous visualization of the atomic arrangement in three-dimensional space.[5][6] It stands as the ultimate arbiter in cases of structural ambiguity, confirming not just connectivity but also stereochemistry and absolute configuration.[7] We will explore the practical application of these techniques, emphasizing the causality behind experimental choices to empower researchers with a deeper understanding of the validation process.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful tool for determining the absolute structure of a crystalline material.[5][6] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional map of the electron density, from which the precise atomic positions can be determined.[8]

The Rationale: Why SC-XRD is Definitive

Unlike spectroscopic methods that infer structure from indirect properties (e.g., magnetic environment in NMR), SC-XRD provides direct spatial evidence.[5] It resolves bond lengths, bond angles, and torsional angles with high precision, definitively establishing stereochemistry and identifying subtle structural features like intramolecular hydrogen bonds. For novel compounds, this level of certainty is unparalleled and is often a requirement for patent applications and regulatory submissions.

Experimental Workflow & Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.

The most challenging step is often growing a crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension, with a well-ordered internal lattice.[9] The choice of crystallization method is critical and is guided by the compound's solubility and physical properties.

Causality Behind the Choice: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a thermodynamically stable, ordered lattice rather than crashing out as an amorphous solid.[10]

Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent that dissolves the compound too well will never allow it to crystallize, while one in which it is poorly soluble will cause it to precipitate immediately. Common choices include methanol, ethanol, acetonitrile, or ethyl acetate.

  • Preparation: Dissolve approximately 5-10 mg of the purified reaction product in the minimum amount of the chosen solvent in a small, clean vial (e.g., a 4 mL vial).

  • Incubation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use a cap with a small hole. This allows the solvent to evaporate slowly over several days to weeks.

  • Environment: Place the vial in a vibration-free location at a constant temperature. Slowing the evaporation rate, for instance by placing the vial inside a larger, sealed container, can often improve crystal quality.[9]

Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. An intense beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

Protocol: From Diffraction to Structure

  • Mounting: A single crystal is carefully selected under a microscope, picked up with a microloop, and flash-cooled in the nitrogen stream.

  • Data Collection: The diffractometer automatically collects hundreds or thousands of diffraction images at various crystal orientations.

  • Structure Solution & Refinement: Specialized software (e.g., SHELX, Olex2) is used to process the data.

    • Solution: The initial phases of the diffraction data are determined to generate a preliminary electron density map and a rough molecular structure.

    • Refinement: The initial model is refined against the experimental data, optimizing atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (R1) and Goodness-of-Fit (GooF).[7]

  • Validation: The final structure is validated using tools like checkCIF, a service provided by the International Union of Crystallography (IUCr), which checks for geometric and crystallographic consistency.[11][12]

The workflow for structural validation is a decision-driven process, as illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow start Synthesize Derivative of This compound purify Purify Product (e.g., Column Chromatography) start->purify nmr_ms Perform NMR & HRMS Analysis purify->nmr_ms decision_known Is Structure Novel or Ambiguous? attempt_xrd Attempt Crystallization for SC-XRD decision_known->attempt_xrd  Yes xrd_fail Rely on Spectroscopic Data (NMR, MS) decision_known->xrd_fail  No nmr_ms->decision_known decision_crystal High-Quality Crystals Obtained? attempt_xrd->decision_crystal xrd_success Definitive Structure by SC-XRD decision_crystal->xrd_success  Yes decision_crystal->xrd_fail  No G cluster_evidence Hierarchy of Structural Evidence xrd Absolute Structure (SC-XRD) nmr Connectivity & Solution Structure (NMR) xrd->nmr  confirms ms Elemental Composition (HRMS) nmr->ms  is consistent with

References

A Comparative Guide to the In Vitro Biological Efficacy of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its versatile substitution patterns, has made it a privileged structure in the design of novel therapeutic agents. This guide provides a comparative analysis of the in vitro biological efficacy of various pyrimidine analogs, with a focus on derivatives that have shown significant promise as both antimicrobial and anticancer agents. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their performance.

The Pyrimidine Core: A Versatile Pharmacophore

The pyrimidine ring system, a diazine composed of four carbon atoms and two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. Its derivatives are not only integral to nucleic acids but are also found in a variety of natural products and synthetic drugs. The strategic placement of substituents around the pyrimidine core can profoundly influence its physicochemical properties and biological activity, leading to compounds with a wide spectrum of therapeutic applications.

Antimicrobial Efficacy of Pyrimidine Derivatives

Several studies have highlighted the potential of pyrimidine derivatives as potent antimicrobial agents.[1][2][3][4][5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. A comparative analysis of different analogs reveals key structural features that contribute to their antibacterial and antifungal activities.

Key Structural-Activity Relationships in Antimicrobial Analogs
  • Substitution at C2, C4, and C6 positions: Modifications at these positions have been shown to be critical for antimicrobial potency. For instance, the introduction of bulky aromatic or heteroaromatic groups can enhance activity against both Gram-positive and Gram-negative bacteria.

  • Thienopyrimidine and Furopyrimidine Derivatives: The fusion of thiophene or furan rings to the pyrimidine core has yielded compounds with significant antimicrobial properties. These bicyclic systems often exhibit enhanced lipophilicity, which can facilitate their transport across microbial cell membranes.[1]

  • Pyrrolopyrimidine Analogs: While some studies have reported promising antibacterial activity for pyrrolo[3,2-d]pyrimidine derivatives, others have found their efficacy to be relatively weak.[2] This highlights the subtle interplay between the core scaffold and the nature of the substituents in determining the overall biological effect.

Comparative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative pyrimidine derivatives from various studies. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound ClassTest OrganismMIC (µg/mL)Reference
Thienopyrimidine DerivativesStaphylococcus aureus12.5 - 50[1]
Escherichia coli25 - 100[1]
Furopyrimidine DerivativesStaphylococcus aureus10 - 40[1]
Escherichia coli20 - 80[1]
Pyrrolo[3,2-d]pyrimidine DerivativesStaphylococcus aureus>100[2]
Pseudomonas aeruginosa>100[2]

Caption: Comparative MIC values of different classes of pyrimidine analogs against common bacterial strains.

Anticancer Potential of Pyrimidine Analogs

The pyrimidine scaffold is also a prominent feature in many anticancer drugs. These compounds often exert their cytotoxic effects by targeting key molecules involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action
  • Kinase Inhibition: Many pyrimidine derivatives are designed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. The 2,4-disubstituted pyrimidine core is a common motif in this class of compounds.

  • DNA Intercalation and Binding: Some pyrimidine analogs can intercalate into the DNA double helix or bind to its grooves, thereby disrupting DNA replication and transcription and inducing apoptosis.[6][7]

  • Apoptosis Induction: Certain substituted 4-anilino-2-(2-pyridyl) pyrimidines have been identified as potent inducers of apoptosis in cancer cells through caspase-dependent pathways.[3]

Comparative Anticancer Activity

The table below presents the in vitro anticancer activity of selected pyrimidine analogs against various cancer cell lines, expressed as the half-maximal inhibitory concentration (GI50) in µM.

Compound/AnalogCancer Cell LineGI50 (µM)Reference
Quinazoline-chalcone analog 14g K-562 (Leukemia)0.622[6][7]
HCT-116 (Colon Cancer)<1.81[6][7]
Pyrimidodiazepine analog 16c Various (NCI-60 panel)Potent Cytotoxicity[6][7]
2-Phenazinamine derivative 4 K562 (Leukemia)Comparable to Cisplatin[8]
HepG2 (Hepatocellular Carcinoma)Comparable to Cisplatin[8]
Thiazolo[4,5-d]pyrimidine analog 3b NCI-60 panelBroad Cytostatic Activity[9]

Caption: In vitro anticancer efficacy of various pyrimidine analogs against different human cancer cell lines.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The pyrimidine analogs are serially diluted in a 96-well microtiter plate using the same broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.

Visualizing Experimental Workflows

Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plates C->D E Visually Inspect for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Anticancer MTT Assay Workflow

Caption: Step-by-step workflow for the in vitro anticancer MTT assay.

Conclusion

The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogs underscore the importance of continued research in this area. The comparative analysis presented in this guide highlights the critical role of structural modifications in fine-tuning the biological efficacy of pyrimidine derivatives. The provided experimental protocols and workflows offer a practical framework for researchers engaged in the discovery and evaluation of new pyrimidine-based drug candidates.

References

A Comparative Spectroscopic Guide to the Characterization of 2-Chloro-5-Methoxypyrimidin-4-Amine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Blueprint

In the landscape of pharmaceutical and agrochemical research, substituted pyrimidines serve as indispensable scaffolds. 2-Chloro-5-Methoxypyrimidin-4-Amine is a key heterocyclic building block, valued for its reactive sites that permit the construction of more complex, biologically active molecules. Its synthesis is a multi-step process that begins with readily available precursors. For researchers and process chemists, the ability to unequivocally distinguish the final product from its intermediates is paramount for reaction monitoring, quality control, and yield optimization.

This guide provides an in-depth spectroscopic comparison of this compound with its primary precursors: 5-Methoxyuracil and 2,4-Dichloro-5-methoxypyrimidine. We will delve into the characteristic signatures provided by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The objective is to equip the reader with the analytical rationale and practical data needed to confidently track the synthetic transformation at each stage.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound is a classic example of sequential functional group manipulation on an aromatic heterocycle. The journey involves two principal transformations: a chlorination reaction followed by a regioselective nucleophilic aromatic substitution (SNAr).

  • Chlorination: The process commences with 5-Methoxyuracil (also known as 2,4-dihydroxy-5-methoxypyrimidine). This precursor undergoes chlorination, typically using a potent agent like phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. This step yields the highly reactive intermediate, 2,4-Dichloro-5-methoxypyrimidine.[1][2]

  • Amination: The subsequent step leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C2.[1] By introducing an ammonia source, a regioselective amination occurs at the C4 position, displacing the chloride and forming the desired final product, this compound.[3]

The logical flow of this synthesis is visualized below.

G cluster_0 Synthetic Pathway A 5-Methoxyuracil (Precursor 1) B 2,4-Dichloro-5-methoxypyrimidine (Precursor 2) A->B Chlorination (e.g., POCl₃) C This compound (Final Product) B->C Regioselective Amination (e.g., NH₃)

Caption: Synthetic route to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for tracking this synthesis, as it provides unambiguous information about the proton and carbon environments, which change predictably with each reaction step.

Causality Behind Experimental Choices

For ¹H and ¹³C NMR, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent solvent choice. Its high polarity effectively dissolves all three compounds, which vary significantly in polarity. Furthermore, its residual proton signal (~2.50 ppm) does not interfere with the key aromatic or methoxy signals of the analytes. The broad nature of -NH₂ and -OH protons makes them easily identifiable, and they can be confirmed by a D₂O exchange experiment, where these signals disappear.

¹H NMR Comparison

The proton NMR spectra provide a clear narrative of the transformation. The key diagnostic regions are the aromatic proton (C6-H), the methoxy protons (-OCH₃), and the exchangeable amine/hydroxyl protons.

CompoundC6-H Signal (ppm)-OCH₃ Signal (ppm)Exchangeable Protons (ppm)
5-Methoxyuracil ~7.5 (s, 1H)~3.7 (s, 3H)~10-11 (br s, 2H, -NH/-OH)
2,4-Dichloro-5-methoxypyrimidine ~8.7 (s, 1H)~4.0 (s, 3H)None
This compound ~7.7 (s, 1H)~3.8 (s, 3H)~7.1-7.4 (br s, 2H, -NH₂)

Data is compiled and interpreted from typical values for similar structures and available data.[4][5]

Interpretation:

  • From Precursor 1 to 2: The disappearance of the broad signal from the two exchangeable protons of 5-Methoxyuracil is the most telling sign of successful chlorination. Concurrently, the C6-H proton experiences a significant downfield shift (from ~7.5 to ~8.7 ppm) due to the strong electron-withdrawing effect of the newly introduced chlorine atoms.

  • From Precursor 2 to Product: The key change is the appearance of a new broad signal in the ~7.1-7.4 ppm region, corresponding to the two protons of the C4-amino group.[5] The C6-H proton shifts back upfield (from ~8.7 to ~7.7 ppm) as the electron-donating amino group replaces the electron-withdrawing chlorine at the C4 position.

¹³C NMR Comparison

¹³C NMR complements the proton data by tracking changes in the carbon skeleton, particularly at the reaction centers (C2, C4).

CompoundC2 Signal (ppm)C4 Signal (ppm)C5 Signal (ppm)C6 Signal (ppm)-OCH₃ Signal (ppm)
5-Methoxyuracil ~151~160~140~125~56
2,4-Dichloro-5-methoxypyrimidine ~160~162~125~158~58
This compound ~158~163~120~145~57

Values are estimated based on typical chemical shifts for pyrimidine derivatives and may vary slightly based on solvent and concentration.[6][7]

Interpretation:

  • Chlorination: The carbons attached to the hydroxyl groups (C2 and C4) in 5-Methoxyuracil are significantly deshielded upon conversion to C-Cl bonds in the dichloro intermediate.

  • Amination: The most diagnostic shift occurs at C4. Replacing the chlorine with an amino group causes a distinct change in the electronic environment of C4, resulting in a noticeable chemical shift change that confirms the regioselective substitution.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the definitive technique for confirming the molecular weight of each species in the synthetic pathway. It provides a clear pass/fail test for each transformation.

Causality Behind Experimental Choices

Electrospray Ionization (ESI) in positive ion mode is the preferred method. It is a soft ionization technique that is well-suited for these polar, nitrogen-containing heterocycles, typically yielding a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] This simplifies spectral interpretation and provides an unambiguous molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Pattern
5-Methoxyuracil C₅H₆N₂O₃142.11143.1N/A
2,4-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O179.00179.0, 181.0, 183.0Characteristic M, M+2, M+4 pattern for two Cl atoms.
This compound C₅H₆ClN₃O159.57159.6, 161.6Characteristic M, M+2 pattern for one Cl atom.

Data sourced from[8][9][10].

Interpretation:

  • Chlorination: The mass shift from an [M+H]⁺ of 143.1 to 179.0 confirms the replacement of two -OH groups (17 Da each) with two -Cl atoms (35.5 Da each), accounting for the net mass increase. The appearance of a distinctive isotopic pattern with M, M+2, and M+4 peaks in a rough 9:6:1 ratio is irrefutable proof of the presence of two chlorine atoms.[1]

  • Amination: The subsequent reaction is confirmed by a decrease in mass to an [M+H]⁺ of 159.6. This corresponds to the substitution of a chlorine atom (35.5 Da) with an amino group (-NH₂) (16 Da). Furthermore, the isotopic pattern simplifies to a single M and M+2 pair with a ~3:1 intensity ratio, which is the classic signature of a molecule containing one chlorine atom.

FT-IR Spectroscopy: Tracking Functional Group Interconversion

FT-IR spectroscopy is a rapid and non-destructive technique that excels at monitoring the appearance and disappearance of key functional groups.

Causality Behind Experimental Choices

Analyzing samples as a solid using an Attenuated Total Reflectance (ATR) accessory is often the most straightforward method. It requires minimal sample preparation and avoids solvent interference. Alternatively, preparing a KBr pellet is a classic and reliable method for obtaining high-quality solid-state spectra.

CompoundN-H / O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=N / C=C Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
5-Methoxyuracil 3100-3300 (broad)~1650-1720 (strong)~1550-1620None
2,4-Dichloro-5-methoxypyrimidine NoneNone~1540-1600~700-850 (sharp)
This compound 3200-3400 (two sharp)None~1560-1640~700-850 (sharp)

Characteristic wavenumber ranges are based on standard FT-IR correlation tables and data for similar compounds.[11]

Interpretation:

  • Chlorination: The most dramatic change is the complete disappearance of the strong, broad O-H/N-H stretching bands and the intense C=O stretching bands characteristic of the uracil ring. In their place, sharp C-Cl stretching vibrations appear in the fingerprint region.

  • Amination: The reappearance of signals in the N-H stretching region confirms the introduction of the amino group. Unlike the broad bands in the starting material, the primary amine in the final product typically shows two distinct, sharper peaks corresponding to the symmetric and asymmetric N-H stretches. The C-Cl stretch is retained, confirming its presence at the C2 position.

UV-Vis Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecules. While less structurally informative than NMR or MS, it is a highly sensitive method for quantitative analysis and can be used to monitor reaction completion.

Causality Behind Experimental Choices

Methanol or ethanol are suitable solvents as they are transparent in the relevant UV region (>220 nm) and can dissolve all compounds.[6] A standard quartz cuvette with a 1 cm path length is used. It is crucial to work with dilute solutions to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0) for accurate comparison.[12]

Compoundλ_max (nm)Molar Absorptivity (ε)Chromophore System
5-Methoxyuracil ~265ModerateDihydroxy-substituted pyrimidine π → π
2,4-Dichloro-5-methoxypyrimidine ~260ModerateDichloro-substituted pyrimidine π → π
This compound ~275-285HigherAmino-substituted pyrimidine π → π* (extended)

λ_max values are estimates based on pyrimidine derivatives. Actual values depend on solvent.[12][13]

Interpretation: The pyrimidine ring is the core chromophore in all three compounds.

  • The transition from 5-Methoxyuracil to 2,4-Dichloro-5-methoxypyrimidine may result in a slight hypsochromic (blue) shift due to the alteration of the ring electronics by the chlorine atoms.

  • The most significant change occurs upon amination. The introduction of the amino group, a strong auxochrome, extends the conjugated system through its lone pair of electrons. This results in a bathochromic (red) shift to a longer wavelength (λ_max) and often an increase in the molar absorptivity.[14] This shift can be effectively used to monitor the conversion of the dichloro-intermediate to the final product.

Standard Operating Protocols

To ensure reproducibility and accuracy, the following standardized protocols should be followed.

General Analytical Workflow

G cluster_workflow Analytical Workflow A 1. Sample Acquisition (From reaction mixture) B 2. Sample Preparation (Dissolution/Dilution) A->B C 3. Spectroscopic Analysis (NMR, MS, IR, UV-Vis) B->C D 4. Data Processing (Integration, Peak Picking) C->D E 5. Comparative Analysis (vs. Standards/Precursors) D->E F 6. Conclusion (Confirm Identity/Purity) E->F

Caption: A generalized workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Parameters (¹H NMR):

    • Use a 400 MHz or higher field spectrometer.

    • Acquire at least 16 scans.

    • Set a spectral width of 0-12 ppm.

    • Employ a relaxation delay of 1-5 seconds.[6]

  • Instrument Parameters (¹³C NMR):

    • Acquire a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a spectral width of 0-200 ppm.

    • Use proton decoupling to simplify the spectrum.[6]

  • Data Processing: Process the FID using a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol 2: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Create a dilute working solution of ~1 µg/mL in the same solvent. Acidifying slightly with formic acid can aid in protonation.[6]

  • Instrument Parameters:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Set the mass analyzer (Quadrupole, TOF, or Orbitrap) to scan a relevant mass range (e.g., m/z 100-300).

    • Acquire data in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ ion and analyze its isotopic distribution to confirm the presence and number of chlorine atoms.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol).

  • Perform serial dilutions to prepare a working solution with an expected absorbance below 1.0 AU.[12]

  • Instrument Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the solvent-filled cuvette in both beams.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The transformation of 5-Methoxyuracil into this compound is a journey marked by distinct and predictable spectroscopic changes. By employing a multi-technique approach, researchers can confidently monitor the reaction's progress and verify the identity and purity of the final product.

  • NMR provides the most detailed structural map, tracking changes in proton and carbon environments.

  • Mass Spectrometry offers definitive confirmation of molecular weight and elemental composition through isotopic patterns.

  • FT-IR serves as a rapid check for the interconversion of key functional groups (-OH, C=O, -NH₂, C-Cl).

  • UV-Vis acts as a sensitive tool for monitoring the alteration of the conjugated electronic system.

Together, these techniques form a robust analytical toolkit, ensuring the integrity and success of synthetic endeavors involving this important chemical intermediate.

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold." Its structural motif is integral to the nucleobases of DNA and RNA, giving it a natural passport to interact with a multitude of biological systems.[1] This inherent bio-compatibility has made pyrimidine and its derivatives a fertile ground for the development of therapeutics targeting a wide array of diseases, from cancer to inflammatory conditions and infectious agents. The chemical versatility of the pyrimidine core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting compounds.[1][2]

This guide focuses on the critical journey of compounds derived from the 2-Chloro-5-Methoxypyrimidin-4-Amine scaffold, a versatile starting material for generating diverse chemical libraries. We will dissect the translational path from initial laboratory assays (in vitro) to whole-organism studies (in vivo), providing an objective comparison of their methodologies, data outputs, and underlying scientific rationale. The ultimate goal is to bridge the often-significant gap between a compound's performance in a test tube and its efficacy in a living system.[3]

Part 1: The Proving Ground - In Vitro Evaluation

The in vitro phase is the foundational stage of drug discovery, designed for high-throughput screening to identify promising lead compounds. These assays are conducted in a controlled, non-living environment, such as cell cultures or with isolated proteins. The primary objective is to determine a compound's biological activity at the molecular or cellular level, its mechanism of action, and its initial safety profile.

Causality in Experimental Design: Why These Assays?

The choice of in vitro assays is dictated by the therapeutic hypothesis. For many pyrimidine derivatives, which are often designed as ATP mimetics, the primary targets are protein kinases—enzymes that regulate vast signaling networks controlling cell growth, differentiation, and survival.[4] Overactivity of specific kinases is a hallmark of many cancers, making them prime targets for inhibition.

Key In Vitro Assays Include:

  • Biochemical Kinase Assays: To measure direct inhibition of a purified target enzyme.

  • Cellular Proliferation/Cytotoxicity Assays: To assess the compound's effect on cancer cell growth and viability.

  • Target Engagement Assays: To confirm that the compound interacts with its intended target within the cell.

  • Preliminary ADME/Tox Screening: To predict absorption, distribution, metabolism, excretion, and toxicity properties early on.

Data Presentation: Quantifying In Vitro Potency

The potency of a compound in vitro is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value signifies greater potency.

Compound ClassTarget / Cell LineIC50 (nM)Key FindingsReference(s)
Pyrazolo[3,4-d]pyrimidine TRAP1 (Kinase)4.3 (Compound 47)Potent inhibition of a key mitochondrial protein involved in tumorigenesis.[5]
Pyrazolo[3,4-d]pyrimidine A549 (Lung Cancer Cell)1710 (Compound 11a)Showed potent growth inhibition against a panel of cancer cell lines.[6]
Pyrimidine-based Derivative Aurora A (Kinase)< 200 (Compound 13)Effectively inhibited proliferation of high-MYC expressing cancer cells.[7][8]
Aminopyrimidine STAT6 (Transcription Factor)21 (Compound 2t)Potently inhibited STAT6, a key protein in allergic responses.[9]
Pyrido[2,3-d]pyrimidine PIM-1 (Kinase)11.4 (Compound 4)Demonstrated remarkable cytotoxicity against breast cancer cells (MCF-7).[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the biochemical potency of an inhibitor against a purified kinase.

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compound (e.g., derived from this compound) in a buffer solution containing DMSO.

    • Prepare a solution of the target kinase (e.g., Aurora A) in the appropriate kinase reaction buffer.

    • Prepare a solution of a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody) and a fluorescently labeled kinase tracer.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted test compound to the wells of a 384-well microplate.

    • Add 2.5 µL of the kinase solution to each well.

    • Add 2.5 µL of the tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis:

    • The inhibitor displaces the tracer from the kinase, leading to a decrease in the FRET signal.

    • Plot the FRET signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Compound Test Compound (Serial Dilution) Plate Add Reagents to 384-Well Plate Compound->Plate Kinase Target Kinase (e.g., Aurora A) Kinase->Plate Tracer Fluorescent Tracers (Eu-Antibody & Kinase Tracer) Tracer->Plate Incubate Incubate 60 min at Room Temp Plate->Incubate Read Read TR-FRET Signal Incubate->Read Plot Plot Signal vs. [Inhibitor] Read->Plot IC50 Calculate IC50 Value Plot->IC50

A generalized workflow for an in vitro kinase inhibition assay.

Part 2: The Real World - In Vivo Evaluation

A potent in vitro compound is only a candidate. Its true therapeutic potential can only be assessed in a living organism. In vivo studies are designed to evaluate a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a complex biological system that mimics the human disease state.

The In Vitro to In Vivo Translation: A Critical Leap

The transition from in vitro to in vivo is a major hurdle where many promising compounds fail.[3] A compound must not only hit its target but also navigate the body's complex systems. This involves:

  • Absorption: Entering the bloodstream from the site of administration (e.g., oral, intravenous).

  • Distribution: Traveling to the target tissue (e.g., a tumor) while minimizing accumulation in healthy tissues.

  • Metabolism: Resisting breakdown by enzymes (e.g., in the liver) into inactive or toxic byproducts.[11]

  • Excretion: Being cleared from the body in a reasonable timeframe.

Pyrimidine analogues, in particular, often act as prodrugs that require intracellular activation, adding another layer of complexity.[12][13] Their plasma concentration may not correlate directly with the concentration of the active form within the target cells, making the in vitro-in vivo correlation (IVIVC) challenging.[12][13]

Data Presentation: Quantifying In Vivo Efficacy and Exposure

In vivo studies generate multifaceted data. Efficacy in oncology is often measured as Tumor Growth Inhibition (TGI), while exposure is quantified by pharmacokinetic parameters like the Area Under the Curve (AUC), which represents total drug exposure over time.

Compound Class / NameAnimal ModelDosingKey Efficacy / PK FindingsReference(s)
Pyrazolo[3,4-d]pyrimidine (Cmpd 47) PC3 Prostate Cancer Xenograft (Mouse)50 mg/kg, i.p., dailySignificantly reduced tumor growth compared to control.[5]
Pyrimidine-based (Cmpd 13) NCI-H446 SCLC Xenograft (Mouse)2 mg/kg, i.v.Moderate plasma half-life (4.0 h) and AUC of 703 ng/mL·h.[7][8]
Pyrimidine-based Prodrug (Cmpd 25) Mouse PK Study10 mg/kg, p.o.Oral bioavailability improved to 62.3%, with an 8-fold higher AUC for the active drug (13).[7][8]
Thiazole Derivative (Cmpd 5d) Carrageenan-induced Paw Edema (Rat)20 mg/kgDemonstrated significant in vivo anti-inflammatory activity.[14]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a standard procedure to test the efficacy of a pyrimidine-based anticancer agent in a mouse model where human cancer cells are implanted.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., NCI-H446 for lung cancer) under sterile conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).

    • Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., NU/NU mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the test compound (e.g., Compound 25) in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer the compound to the treatment group according to the planned schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle only.

  • Monitoring and Measurement:

    • Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Study Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a maximum allowed size or after a set duration.

    • Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

Visualizing the Mechanism: Targeting Oncogenic Signaling

Many pyrimidine derivatives function by inhibiting kinases in critical signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer. Pyrimidine-based inhibitors can block this pathway at multiple nodes, leading to apoptosis and reduced proliferation.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-5-Methoxypyrimidin-4-Amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel therapeutics and functional materials, the efficient and reliable preparation of substituted heterocyclic scaffolds is of paramount importance. Among these, pyrimidine derivatives stand out for their prevalence in biologically active molecules. This guide provides an in-depth, head-to-head comparison of synthetic strategies for a key building block, 2-Chloro-5-Methoxypyrimidin-4-Amine. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a comparative analysis to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

This compound is a versatile intermediate in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive chloro group, an electron-donating methoxy group, and a nucleophilic amino group, allows for diverse downstream modifications. This substitution pattern is a key feature in a number of kinase inhibitors and other pharmacologically active agents. The strategic placement of these functional groups enables chemists to explore structure-activity relationships (SAR) by introducing a variety of substituents at the 2- and 4-positions. Given its utility, the development of efficient and scalable synthetic routes to this compound is a topic of considerable interest.

Route 1: The Classic Approach - Chlorination and Selective Amination

This is the most widely employed and well-documented route for the synthesis of this compound. The strategy hinges on the initial formation of a di-chlorinated pyrimidine intermediate, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C4 position.

Conceptual Workflow for Route 1

Route 1 Workflow start 5-Methoxyuracil intermediate 2,4-Dichloro-5-methoxypyrimidine start->intermediate Chlorination (POCl₃) product This compound intermediate->product Selective Amination (NH₃)

Caption: Workflow for the synthesis of this compound via Route 1.

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The synthesis commences with the chlorination of the readily available 5-methoxyuracil (also known as 5-methoxy-2,4-dihydroxypyrimidine). This transformation is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The presence of an acid scavenger, such as a tertiary amine (e.g., N,N-dimethylaniline or triethylamine), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.

Experimental Protocol: Chlorination of 5-Methoxyuracil

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5-methoxyuracil (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Addition of Base: While stirring the suspension, slowly add N,N-dimethylaniline (1.1-1.5 equivalents) dropwise via the dropping funnel. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates acidic fumes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a non-polar solvent like petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine as a crystalline solid.[1]

Mechanistic Insight: The hydroxyl groups of the tautomeric form of 5-methoxyuracil are converted into better leaving groups by reaction with POCl₃. Subsequent nucleophilic attack by chloride ions displaces the phosphate esters, yielding the desired dichlorinated product. The tertiary amine base is essential for trapping the generated HCl, thus preventing the reverse reaction and potential degradation of the product.

Step 2: Selective Amination of 2,4-Dichloro-5-methoxypyrimidine

The key to the success of this route lies in the regioselective amination of the 2,4-dichloro intermediate. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This enhanced reactivity is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atom at position 3 and the ability of the pyrimidine ring to stabilize the Meisenheimer intermediate formed during the SNAr reaction.

Experimental Protocol: Selective Amination

  • Reaction Setup: In a sealed pressure vessel, dissolve 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Ammonia: Add an excess of aqueous or alcoholic ammonia solution (e.g., 28% aqueous ammonia or a saturated solution of ammonia in methanol). The use of a significant excess of ammonia is necessary to drive the reaction to completion and to act as a base to neutralize the HCl formed.

  • Heating: Seal the vessel and heat the reaction mixture to a temperature between 60-80 °C for several hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia.

  • Isolation and Purification: The resulting residue can be triturated with water to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization if necessary.

Causality in Experimental Choices: The use of a sealed vessel is critical due to the volatility of ammonia. The choice of a polar protic solvent like ethanol helps to solvate the ammonia and the pyrimidine intermediate, facilitating the reaction. The temperature is carefully controlled to ensure a reasonable reaction rate without promoting the undesired substitution at the C2 position.

Route 2: Convergent Synthesis via Pyrimidine Ring Formation

An alternative approach to constructing the target molecule involves building the pyrimidine ring from acyclic precursors that already contain some of the required functional groups or their precursors. A plausible, though less commonly documented, convergent route could involve the condensation of a β-ketoester equivalent with an amidine.

Conceptual Workflow for Route 2

Route 2 Workflow start1 Methoxyacetonitrile intermediate1 Intermediate A start1->intermediate1 start2 Ethyl Formate start2->intermediate1 Condensation intermediate2 4-Amino-5-methoxypyrimidin-2-ol intermediate1->intermediate2 Cyclization with Urea product This compound intermediate2->product Chlorination (POCl₃)

References

A Comparative Guide to the Characterization of Impurities in 2-Chloro-5-Methoxypyrimidin-4-Amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are cornerstones of drug development, directly impacting the safety and efficacy of the final therapeutic product.[1][2] 2-Chloro-5-methoxypyrimidin-4-amine is a critical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount. This guide provides an in-depth comparison of key analytical methodologies for the comprehensive characterization of impurities in this compound. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to establish a robust impurity profiling workflow.

The Imperative of Impurity Profiling in Pharmaceutical Development

Impurities in an API can originate from numerous sources, including raw materials, intermediates, by-products from side reactions, and degradation of the drug substance over time.[2][3] Even at trace levels, these unwanted substances can possess undesirable pharmacological or toxicological effects, potentially compromising patient safety.[4][5] Regulatory bodies, including the FDA and EMA, have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][6] For an API with a maximum daily dose of up to 2g/day, impurities present at a level of 0.10% or higher must be identified.[2][7]

This guide uses this compound as a model compound to illustrate a best-practice, multi-modal analytical strategy. An effective impurity profiling program not only ensures regulatory compliance but also provides invaluable insights into the manufacturing process, enabling optimization to enhance yield and purity.[1][8]

Uncovering Potential Impurities: The Role of Forced Degradation

Before routine analysis can be established, it is crucial to understand the potential degradation pathways of the API. Forced degradation, or stress testing, is a systematic process designed to accelerate the chemical degradation of a drug substance to generate its likely degradation products.[9][10] This is fundamental to developing stability-indicating analytical methods that can effectively separate and quantify impurities that may form during storage.[11]

The typical stress conditions applied are:

  • Acidic and Basic Hydrolysis: Reveals susceptibility to pH-driven degradation. Amine and ether functional groups can be susceptible to hydrolysis.

  • Oxidation: Tests for vulnerability to oxidative stress, often using hydrogen peroxide. Electron-rich aromatic systems can be prone to oxidation.[10]

  • Thermal Degradation: Exposes the API to high temperatures to identify thermally labile components.[10]

  • Photodegradation: Assesses the impact of light exposure, as mandated by ICH Q1B guidelines.

The workflow for a forced degradation study is a foundational step in any impurity characterization project.

Caption: Workflow for Forced Degradation Studies.

Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete picture of a sample's impurity profile. A robust characterization relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed.[7]

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse of pharmaceutical purity analysis, prized for its high resolution, reproducibility, and quantitative accuracy.[3][8] For a substituted pyrimidine like our target compound, a reversed-phase (RP-HPLC) method is typically the most effective starting point.

  • Expertise & Experience: The choice of a C18 column is based on the moderate polarity of this compound. A gradient elution is selected over an isocratic one to ensure that impurities with a wide range of polarities are effectively separated and eluted as sharp peaks, which is critical for accurate quantification. The UV detection wavelength is chosen based on the chromophore of the parent compound to maximize sensitivity for it and structurally similar impurities.

  • Trustworthiness: The method's validity is established through rigorous validation according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness. This ensures the data is reliable for quality control and regulatory submission.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: Gradient-capable HPLC or UPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process and low molecular weight by-products.[13][14]

  • Expertise & Experience: While the target API itself is not suitable for GC due to its low volatility, this technique is indispensable for identifying impurities like residual solvents (e.g., ethanol, toluene, ethyl acetate) which are governed by ICH Q3C guidelines.[7] For heterocyclic amines, GC-MS can be applied, but often requires derivatization to increase volatility and improve peak shape.[13][15] The choice of a headspace sampler is a strategic one to avoid injecting the non-volatile API onto the GC column, which would cause contamination and poor performance.

  • Trustworthiness: The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to established libraries (e.g., NIST). This provides a much higher degree of confidence than retention time alone.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and a mass spectrometer detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent like DMSO.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation of HPLC with the sensitive and specific detection of mass spectrometry.[16] It is the premier technique for identifying and characterizing unknown process-related impurities and degradation products.[17]

  • Expertise & Experience: The true power of LC-MS lies in its ability to provide the molecular weight of an unknown impurity. By using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, one can obtain a highly accurate mass measurement, which allows for the prediction of the elemental composition.[14] Tandem MS (MS/MS) experiments can then be performed to fragment the impurity, providing structural clues that are essential for elucidation.[18] This is a critical step before attempting the more resource-intensive isolation and NMR analysis.

  • Trustworthiness: The combination of retention time, accurate mass, and fragmentation pattern provides an extremely high level of confidence in the proposed identity of an impurity, even at trace levels.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: UPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Employ the same UPLC/HPLC method as described in Section 3.1 to ensure correlation of data.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to capture a wide range of impurities.

  • Mass Analyzer Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all eluting ions and determine their accurate mass.

    • Data-Dependent MS/MS (MS2): Automatically select the top 3-5 most intense ions from the full scan for fragmentation to obtain structural information.

  • Data Analysis: Process the data to extract accurate masses of parent ions and their fragments. Use software to predict elemental compositions and search databases for potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

When the identity of a significant impurity cannot be determined by MS alone, NMR spectroscopy is the ultimate tool for unequivocal structure elucidation.[19][20] It provides detailed information about the atomic connectivity and stereochemistry of a molecule.

  • Expertise & Experience: NMR is typically performed on an isolated impurity, often collected using preparative HPLC.[21] A suite of experiments is required for full characterization. 1D experiments (¹H and ¹³C NMR) provide the basic carbon-hydrogen framework. 2D experiments like COSY (identifies proton-proton couplings), HSQC (correlates directly bonded protons and carbons), and HMBC (correlates protons and carbons over 2-3 bonds) are used to piece the molecular puzzle together.[19][21] This comprehensive data set allows for the unambiguous assignment of the chemical structure.

  • Trustworthiness: NMR is considered a primary analytical method. A complete and consistent set of NMR data provides definitive proof of a molecule's structure, which is the highest standard required for regulatory submissions.[22]

Experimental Protocol: NMR for Structure Elucidation

  • Isolation: Isolate the impurity of interest (typically >1 mg) using preparative HPLC with a method scaled up from the analytical HPLC protocol.

  • Sample Preparation: Dry the isolated fraction to remove all solvents. Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Experiments:

    • 1D NMR: ¹H, ¹³C, DEPT-135.

    • 2D NMR: COSY, HSQC, HMBC.

    • (Optional) NOESY for stereochemistry if applicable.

  • Structure Determination: Integrate and analyze all spectra to assemble the final chemical structure.

An Integrated Strategy for Impurity Characterization

The most effective and efficient approach is to use these techniques in a logical sequence. The process begins with detection and quantification, moves to tentative identification, and concludes with definitive structural confirmation for significant unknown impurities.

Integrated_Workflow Start API Sample Batch HPLC HPLC / UPLC Analysis (Purity Profile & Quantification) Start->HPLC Threshold Impurity > 0.10% ? HPLC->Threshold Known Known Impurity? (Compare to Standard) Threshold->Known Yes Report Report and Document Threshold->Report No LCMS LC-MS / HRMS Analysis (Accurate Mass & Fragmentation) Known->LCMS No (Unknown) Known->Report Yes Structure_Proposed Structure Proposed? LCMS->Structure_Proposed Isolate Isolate Impurity (Preparative HPLC) Structure_Proposed->Isolate No (Ambiguous) Confirm Structure Confirmed Structure_Proposed->Confirm Yes (Confident) NMR NMR Analysis (¹H, ¹³C, 2D NMR) Isolate->NMR NMR->Confirm Confirm->Report

Caption: An Integrated Workflow for Impurity Identification.

Data Presentation: A Comparative Summary

To aid in selecting the appropriate technique, the following tables summarize their key attributes and hypothetical data for a sample of this compound.

Table 1: Comparison of Analytical Technique Performance

FeatureHPLC-UVGC-MSLC-MS / HRMSNMR Spectroscopy
Primary Application Quantification, Purity TestingVolatile Impurities, Residual SolventsIdentification of Unknowns, DegradantsDefinitive Structure Elucidation
Sensitivity High (ng range)Very High (pg-fg range)Extremely High (pg-fg range)Low (µg-mg range)
Specificity Moderate (Retention Time)High (Retention Time + Mass Spectrum)Very High (RT + Accurate Mass + Fragments)Absolute (Unique chemical fingerprint)
Quantitative Ability ExcellentGood (with standards)Good (with standards)Good (qNMR), but less common for trace analysis
Structural Info NoneProvides fragmentation patternProvides MW and fragmentationProvides complete 3D structure
Key Limitation No structural identificationLimited to volatile/thermostable compoundsRelative quantification can be challengingRequires pure, isolated sample in larger quantities

Table 2: Hypothetical Impurity Profile of a this compound Batch

Impurity IDRetention Time (min)Level (%)Method of DetectionIdentification Status & Method
API 12.599.5HPLC-UVConfirmed via Reference Standard
IMP-018.20.15HPLC-UVIdentified (LC-MS, NMR): 2,4-Dichloro-5-methoxypyrimidine (Process-related impurity)
IMP-0215.10.12HPLC-UVIdentified (LC-MS): N-oxide derivative of API (Oxidative degradant)
IMP-034.50.08HPLC-UVDetected: Unidentified, below identification threshold
IMP-04N/A0.03 (300 ppm)GC-MSIdentified (GC-MS): Toluene (Residual Solvent)
IMP-05N/A0.01 (100 ppm)GC-MSIdentified (GC-MS): Ethyl Acetate (Residual Solvent)

Conclusion

The characterization of impurities in this compound, as with any API, is a complex but critical task that demands a sophisticated, multi-technique analytical strategy. HPLC serves as the foundation for separation and quantification, GC-MS is essential for monitoring volatile impurities, LC-MS provides rapid and sensitive identification of unknowns, and NMR offers the final, definitive structural proof. By integrating these techniques within a logical workflow, researchers and drug developers can build a comprehensive impurity profile that ensures product quality, satisfies stringent regulatory requirements, and ultimately protects patient safety.

References

A Comparative Guide to Cross-Reactivity Studies of 2-Chloro-5-Methoxypyrimidin-4-Amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Imperative of Selectivity

The pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bonds with the hinge region of ATP-binding sites in numerous enzymes.[1] This versatility has led to its incorporation into a multitude of approved drugs, particularly kinase inhibitors.[2] The 2-aminopyrimidine chemotype, specifically, serves as a versatile starting point for developing potent and selective modulators of cellular signaling.[2][3]

This guide focuses on a specific subclass: inhibitors built around the 2-Chloro-5-Methoxypyrimidin-4-Amine core. The substituents on this scaffold are not arbitrary. The chlorine atom at the 2-position can serve as a synthetic handle for further modification or can occupy a specific pocket in the target's active site. The methoxy group at the 5-position can influence solubility, metabolic stability, and can form crucial interactions within the binding pocket, potentially enhancing both potency and selectivity.

However, the very feature that makes the pyrimidine scaffold so valuable—its ability to bind to the highly conserved ATP pocket—also presents its greatest challenge: the risk of off-target binding and cross-reactivity.[4] Because many kinases share structural similarities in their active sites, an inhibitor designed for one target may inadvertently inhibit others, leading to unforeseen toxicities or a diluted therapeutic effect. Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design, essential for building a comprehensive safety and efficacy profile for any novel inhibitor.

This guide provides a framework for designing and interpreting cross-reactivity studies for this compound-based inhibitors, comparing methodologies and offering insights into data interpretation, supported by detailed experimental protocols.

Part 1: Designing a Comprehensive Cross-Reactivity Profiling Cascade

A robust assessment of inhibitor selectivity requires a multi-tiered approach, moving from broad, high-throughput in vitro screens to more complex, physiologically relevant cellular assays. This cascade approach ensures that resources are focused on the most promising candidates and provides a holistic view of a compound's specificity.

The Screening Cascade: From Broad Kinome to Cellular Engagement

A logical workflow for assessing inhibitor cross-reactivity involves three key stages:

  • Primary Screen (Broad Kinome Profiling): The initial step is to cast a wide net. This involves screening the inhibitor at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases, often covering a significant portion of the human kinome.[5] Commercial services like Eurofins' KINOMEscan™ (a competition binding assay) or Reaction Biology's HotSpot™ (a radiometric activity assay) are industry standards for this purpose. The output is typically percent inhibition, which identifies a preliminary list of potential off-target "hits."

  • Secondary Screen (Potency Determination): Any significant hits from the primary screen must be validated. This involves generating full 10-point dose-response curves for each identified off-target to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). This step quantifies the potency of the inhibitor against these unintended targets and is crucial for calculating selectivity scores.

  • Tertiary Screen (Cellular Target Engagement): Demonstrating that an inhibitor binds its intended target (and not others) within a living cell is the ultimate validation of selectivity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][6] It measures the change in the thermal stability of a protein upon ligand binding, providing direct evidence of target engagement in a native cellular environment.[6][7]

G cluster_0 Profiling Workflow A Step 1: Broad Kinome Profiling (e.g., KINOMEscan™ @ 10 µM) B Step 2: IC50 Determination (Dose-Response Curves for Hits) A->B Identify Off-Target 'Hits' C Step 3: Cellular Target Engagement (CETSA for Key Targets/Off-Targets) B->C Validate Potency D Data Analysis & Selectivity Scoring C->D Confirm Cellular Selectivity G cluster_1 CETSA Workflow A 1. Treat Cells (Inhibitor vs. DMSO) B 2. Harvest & Resuspend Cells A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Centrifugation (Pellet Aggregates) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Western Blot (Probe for Target Protein) F->G H 8. Analyze Data (Plot Melting Curves) G->H G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibitor Target? ERK ERK MEK->ERK Off-Target? TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-5-Methoxypyrimidin-4-Amine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted pyrimidines are a cornerstone for building complex molecular architectures. This guide provides essential, experience-driven safety and logistical information for handling 2-Chloro-5-methoxypyrimidin-4-amine. As a Senior Application Scientist, my objective is to extend beyond mere product specifications, offering a framework of best practices that prioritizes the safety of my fellow researchers.

Hazard Assessment: An Evidence-Based Precautionary Approach

Given the absence of specific toxicological data for this compound, we must infer its potential hazards from similar chemical structures. Halogenated pyridines and pyrimidines can be harmful if inhaled, ingested, or absorbed through the skin.[1] For instance, related compounds are known to cause skin and eye irritation.[2] Some may even cause serious eye damage.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful by inhalation, in contact with skin, and if swallowed.[1]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended for splash-prone procedures.[4][5]Protects against accidental splashes which could cause serious eye irritation or damage.[2][3]
Hand Protection Chemically resistant gloves such as nitrile or neoprene. It is crucial to consider the breakthrough time of the glove material. Always inspect gloves for damage before use.[4]Provides a barrier against skin contact, as related compounds can be harmful upon dermal absorption and cause skin irritation.[1][3]
Skin and Body A flame-retardant lab coat is mandatory. For larger scale operations or situations with a high risk of spills, an apron or a full-body suit may be necessary.[4]Protects against contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood.[4][6]Minimizes the risk of inhaling airborne particles, as related compounds can be harmful if inhaled.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical to mitigating risks. The following workflow is designed to ensure a safe operational environment.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Conduct Pre-Work Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare and Inspect Chemical Fume Hood prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimentation in Fume Hood handle1->handle2 disp1 Segregate Waste into Labeled Containers handle2->disp1 Proceed to Disposal disp2 Decontaminate Work Surfaces disp1->disp2 disp3 Doff and Dispose of PPE disp2->disp3

Caption: A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.

Preparation
  • Risk Assessment : Before any work begins, perform a comprehensive risk assessment for the planned experiment.

  • PPE : Don all required personal protective equipment as outlined in the table above. Ensure a proper fit and inspect for any defects.

  • Ventilation : All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the fume hood is functioning correctly before starting work.

Handling
  • Weighing and Transfer : When weighing the solid compound, do so within the fume hood. Use appropriate tools to minimize the generation of dust.

  • Experimentation : Conduct all experimental procedures involving this compound within the fume hood.

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

Disposal
  • Waste Segregation : Dispose of all waste materials, including contaminated consumables and excess reagents, in appropriately labeled hazardous waste containers.[6]

  • Decontamination : Thoroughly decontaminate all work surfaces and equipment after use.

  • PPE Disposal : Contaminated disposable gloves and other PPE should be disposed of in the designated hazardous waste stream.[7] Non-disposable PPE should be decontaminated appropriately.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

  • Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[8] Seek medical advice if irritation persists.[1]

  • Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[8]

Accidental Release Measures
  • Evacuate : Evacuate personnel from the immediate spill area.[5]

  • Ventilate : Ensure adequate ventilation.

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collection : Carefully collect the absorbed material into a suitable, closed container for disposal.[8]

  • Decontamination : Clean the spill area thoroughly.

Conclusion: A Culture of Safety

The responsible handling of chemical compounds like this compound is fundamental to both personal safety and the integrity of our research. By adopting a precautionary mindset, adhering to rigorous safety protocols, and being prepared for emergencies, we can foster a culture of safety in our laboratories. This proactive approach not only protects ourselves and our colleagues but also ensures the continued advancement of our scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.